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  • Product: 2-(2-Nitro-1-propenyl)furan
  • CAS: 134538-48-0

Core Science & Biosynthesis

Foundational

2-(2-Nitro-1-propenyl)furan chemical structure and properties

Executive Summary 2-(2-Nitro-1-propenyl)furan is a conjugated nitroalkene derivative characterized by the condensation of furfural with nitroethane. As a member of the nitrofuran class, it serves as a critical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Nitro-1-propenyl)furan is a conjugated nitroalkene derivative characterized by the condensation of furfural with nitroethane. As a member of the nitrofuran class, it serves as a critical intermediate in organic synthesis, particularly as a Michael acceptor and a precursor for substituted amines and ketones via reduction. While it exhibits potent broad-spectrum antimicrobial properties typical of nitrofurans, its application is often limited by the potential mutagenicity associated with the nitro-heterocyclic moiety. This guide outlines its structural properties, synthetic pathways, reactivity profile, and handling protocols for research applications.

Part 1: Structural Characterization & Physical Properties

The molecule features an electron-rich furan ring conjugated to an electron-deficient nitroalkene side chain. This "push-pull" electronic structure dictates its high reactivity toward nucleophiles and reducing agents.

Identity Data
ParameterSpecification
IUPAC Name 2-(2-Nitroprop-1-en-1-yl)furan
Common Synonyms 1-(2-Furyl)-2-nitropropene; UC-244
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Appearance Yellow crystalline solid
Melting Point ~75–78 °C (Isomer dependent, typically E-isomer)
Solubility Soluble in ethanol, DCM, ethyl acetate; Insoluble in water

Research Note on CAS Ambiguity: Databases frequently conflate this compound with 2-propylfuran (CAS 4229-91-8) or 2-(2-nitrovinyl)furan (CAS 699-18-3) . Researchers must verify structure via NMR rather than relying solely on CAS registry numbers from non-primary vendors.

Spectroscopic Signature (Predicted/Typical)
  • ¹H-NMR (CDCl₃, 400 MHz):

    • δ 2.45 ppm (s, 3H): Methyl group protons (allylic, deshielded by NO₂).

    • δ 6.5–7.6 ppm (m, 3H): Furan ring protons (C3, C4, C5).

    • δ 8.05 ppm (s, 1H): Vinylic proton (highly deshielded due to conjugation and NO₂).

  • IR Spectrum: Distinctive bands at ~1510 cm⁻¹ and ~1330 cm⁻¹ (NO₂ asymmetric/symmetric stretch) and ~1630 cm⁻¹ (C=C stretch).

Part 2: Synthetic Pathways (The Henry Reaction)

The primary route to 2-(2-nitro-1-propenyl)furan is the Henry Reaction (Nitroaldol Condensation) . This pathway involves the base-catalyzed addition of nitroethane to furfural, followed by dehydration.[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the nitronate anion (formed from nitroethane) on the aldehyde carbonyl of furfural. Spontaneous or acid-catalyzed dehydration yields the conjugated alkene.

HenryReaction Reactants Furfural + Nitroethane Intermediate1 Nitronate Anion (Nucleophile) Reactants->Intermediate1 Base (-H+) Intermediate2 β-Nitro Alcohol (Aldol Adduct) Intermediate1->Intermediate2 C-C Bond Formation Product 2-(2-Nitro-1-propenyl)furan (Yellow Solid) Intermediate2->Product Dehydration (-H₂O)

Figure 1: Step-wise mechanism of the Henry Reaction converting furfural to the nitroalkene product.

Experimental Protocol: Ammonium Acetate Method

This protocol is designed for a 50 mmol scale. All steps must be performed in a fume hood.

Reagents:

  • Furfural (freshly distilled): 4.8 g (50 mmol)

  • Nitroethane: 3.75 g (50 mmol)

  • Ammonium Acetate (Catalyst): 1.0 g

  • Glacial Acetic Acid: 20 mL

Step-by-Step Methodology:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the RBF with Furfural and Nitroethane. Add the Glacial Acetic Acid solvent, followed by the Ammonium Acetate.

  • Reaction: Heat the mixture to gentle reflux (approx. 100°C) for 2–4 hours. The solution will darken, turning deep red/orange.

  • Monitoring: Monitor consumption of furfural via TLC (Mobile phase: 20% EtOAc/Hexane).

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate as a yellow/orange solid.

    • If oil forms, scratch the glass or sonicate to induce crystallization.

  • Purification: Filter the crude solid. Recrystallize from hot ethanol (or an ethanol/water mix) to yield bright yellow needles.

  • Yield: Typical yields range from 60–75%.

Part 3: Reactivity Profile & Applications

The nitroalkene moiety is a versatile synthetic handle. The electron-withdrawing nitro group activates the alkene toward reduction and nucleophilic attack.

Reduction Pathways

The fate of the molecule depends heavily on the reducing agent and pH conditions.

  • To Amines (LiAlH₄): Complete reduction of the double bond and the nitro group yields the saturated amine (1-(2-furyl)-2-aminopropane).

  • To Ketones (Fe/HCl - Nef-like): Reduction of the alkene followed by hydrolysis of the resulting oxime/imine species yields the ketone (1-(2-furyl)-2-propanone).

  • To Nitroalkanes (NaBH₄): Selective reduction of the alkene leaves the nitro group intact.

Michael Addition

The β-carbon (adjacent to the furan) is highly electrophilic. Soft nucleophiles (thiols, malonates) add readily at this position, making the molecule a valuable building block for complex heterocycles.

Reactivity cluster_Red Reduction Pathways cluster_Add Addition Reactions Target 2-(2-Nitro-1-propenyl)furan Amine Amine Derivative (via LiAlH₄) Target->Amine Ketone Ketone Derivative (via Fe/HCl) Target->Ketone Michael Michael Adduct (via R-SH / R-NH₂) Target->Michael Diels Diels-Alder Adduct (Furan as Diene) Target->Diels Rare

Figure 2: Divergent reactivity profile showing reduction outcomes and addition possibilities.

Part 4: Biological Context & Safety

Antimicrobial Activity

Like many nitrofurans (e.g., Nitrofurantoin), this derivative exhibits activity against Gram-positive bacteria (S. aureus) and certain fungi (Candida spp.). The mechanism involves the enzymatic reduction of the nitro group within the microorganism, generating reactive radical species that damage DNA and essential proteins.

Toxicology & Safety Warning
  • Mutagenicity: The nitrofuran moiety is structurally alerted for mutagenicity (Ames positive). The nitro group reduction can generate hydroxylamines, which are potent DNA alkylators.

  • Handling:

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Ventilation: Handle all solids in a fume hood to avoid inhalation of dust.

    • Energetics: While less sensitive than polynitro compounds, nitroalkenes can decompose exothermically. Do not heat dry solids above their melting point without solvent.

References

  • Synthesis & Crystallography: Valerga, P., et al. "(E)-2-(2-Nitroprop-1-enyl)furan."[2] Acta Crystallographica Section E, 2009.

  • Henry Reaction Mechanism: Luzzio, F. A. "The Henry Reaction: Recent Examples." Tetrahedron, 2001.

  • Nitrofuran Biological Activity: R. E. Chamberlain. "Chemotherapeutic properties of prominent nitrofurans." Journal of Antimicrobial Chemotherapy, 1976.

  • Reduction Protocols: Kabalka, G. W., et al. "Reduction of Nitroalkenes." Synthetic Communications, 1990.[3]

Sources

Exploratory

The Rising Therapeutic Potential of 2-(2-Nitropropenyl)furan Derivatives: A Technical Guide

Abstract The furan nucleus is a cornerstone in medicinal chemistry, serving as a scaffold for a multitude of pharmacologically active compounds.[1][2][3] When derivatized with a 2-nitropropenyl group, a unique class of m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan nucleus is a cornerstone in medicinal chemistry, serving as a scaffold for a multitude of pharmacologically active compounds.[1][2][3] When derivatized with a 2-nitropropenyl group, a unique class of molecules emerges with a broad spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects.[1][4][5] This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 2-(2-nitropropenyl)furan derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of these promising compounds. This document delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Furan Scaffold and the Nitropropenyl Moiety

Furan, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged structure in drug discovery.[2][3] Its derivatives are integral to a wide array of medications targeting diverse conditions such as bacterial infections, cancer, and inflammation.[1][2] The biological activity of furan-containing molecules can be significantly modulated by the nature and position of their substituents.[1]

The introduction of a 2-nitropropenyl group at the second position of the furan ring creates a highly reactive and biologically potent molecule. The nitro group (NO2) is a strong electron-withdrawing group that plays a crucial role in the bioactivity of many compounds, often acting as a pharmacophore.[6][7] In the context of 2-(2-nitropropenyl)furan, this moiety is key to its diverse pharmacological effects.

This guide will systematically explore the multifaceted biological activities of these derivatives, providing the foundational knowledge and practical methodologies required for their investigation and development.

Synthesis of 2-(2-Nitropropenyl)furan Derivatives

The synthesis of 2-(2-nitropropenyl)furan derivatives is typically achieved through a condensation reaction. A common and effective method is the Knoevenagel condensation.[8] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group, in this case, a nitroalkane.

A general synthetic route involves the reaction of 2-furaldehyde (furfural) with a nitroalkane, such as nitromethane, in the presence of a basic catalyst.[4]

Synthesis_Workflow Furfural 2-Furaldehyde (Furfural) Reaction Condensation Reaction Furfural->Reaction Nitromethane Nitromethane Nitromethane->Reaction Base Basic Catalyst (e.g., Sodium tert-butoxide) Base->Reaction Catalyzes Solvent Solvent (e.g., Methanol) Solvent->Reaction Product 2-(2-Nitropropenyl)furan Reaction->Product Purification Purification (e.g., Recrystallization, Column Chromatography) Product->Purification

Caption: General workflow for the synthesis of 2-(2-nitropropenyl)furan.

Experimental Protocol: Synthesis of 2-(2-Nitrovinyl)furan

This protocol is adapted from a described synthesis of 2-(2-nitrovinyl)furan, a representative 2-(2-nitropropenyl)furan derivative.[4]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-furaldehyde in a suitable solvent, such as methanol.

  • Addition of Nitroalkane: To this solution, add an equimolar amount of nitromethane.

  • Catalyst Introduction: Slowly add a basic catalyst, for instance, sodium tert-butoxide, to the reaction mixture while stirring. The reaction is often exothermic, so cooling in an ice bath may be necessary.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The product may precipitate out of the solution.

  • Purification: Collect the crude product by filtration and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[9]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Antimicrobial Activity

2-(2-Nitropropenyl)furan derivatives have demonstrated significant antimicrobial properties against a broad spectrum of pathogens, including bacteria and fungi.[4][10] The presence of the nitro group is postulated to be a key contributor to this potent activity.[4]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of nitro-heterocyclic compounds often involves the enzymatic reduction of the nitro group within the microbial cell.[11][12] This process generates reactive nitroso and hydroxylamine intermediates, and ultimately, highly reactive radical species. These reactive intermediates can induce cellular damage through multiple pathways:

  • DNA Damage: The reactive species can interact with and cause damage to microbial DNA, inhibiting replication and transcription.[7]

  • Enzyme Inhibition: They can inhibit essential microbial enzymes by reacting with their sulfhydryl groups or other critical residues.

  • Disruption of Protein Synthesis: Some nitrofurans are known to inhibit ribosomal proteins, thereby disrupting protein synthesis.[13]

Antimicrobial_Mechanism cluster_cell Inside Microbial Cell Compound 2-(2-Nitropropenyl)furan Derivative Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Enters cell and is reduced by MicrobialCell Microbial Cell ReactiveIntermediates Reactive Nitro Intermediates (e.g., Nitroso, Hydroxylamine radicals) Nitroreductase->ReactiveIntermediates Generates DNA Microbial DNA ReactiveIntermediates->DNA Interacts with Proteins Essential Proteins/ Enzymes ReactiveIntermediates->Proteins Interacts with Ribosomes Ribosomes ReactiveIntermediates->Ribosomes Interacts with Damage1 DNA Damage DNA->Damage1 Damage2 Enzyme Inactivation Proteins->Damage2 Damage3 Inhibition of Protein Synthesis Ribosomes->Damage3 CellDeath Microbial Cell Death Damage1->CellDeath Damage2->CellDeath Damage3->CellDeath

Caption: Proposed mechanism of antimicrobial action of 2-(2-nitropropenyl)furan derivatives.

Antimicrobial Activity Data

The following table summarizes the inhibitory activity of 2-(2-Nitrovinyl)furan against various pathogenic microorganisms.

MicroorganismTypeInhibition (%)Reference
Salmonella typhimuriumBacterium100%[4][10]
Cercospora cucurbitarumFungus100%[4][10]
Fusarium solaniFungus100%[4][10]
Candida albicansYeast100%[4][10]
Pseudomonas aeruginosaBacterium96%[4][10]
Staphylococcus aureusBacterium96%[4][10]
Escherichia coliBacterium80%[4][10]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol is based on the widely used agar well diffusion method to assess the antimicrobial efficacy of synthesized compounds.[10][14][15][16][17]

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or a suitable fungal growth medium (e.g., Potato Dextrose Agar) according to the manufacturer's instructions.[15] Sterilize by autoclaving and pour into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. This typically involves suspending a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer.

  • Compound Application: Prepare solutions of the test compound at various concentrations in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 100 µL) of each concentration into the wells. A solvent control and a standard antibiotic control should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity

Furan derivatives have been extensively investigated for their anticancer properties.[1][2][18][19] The introduction of a nitro group can enhance the cytotoxic effects against various cancer cell lines.[7][18]

Mechanism of Anticancer Action

The anticancer mechanisms of 2-(2-nitropropenyl)furan derivatives are likely multifactorial and may involve:

  • Induction of Oxidative Stress: Similar to their antimicrobial action, these compounds can undergo bioreduction in cancer cells, leading to the generation of reactive oxygen species (ROS). Elevated ROS levels can induce oxidative stress, leading to DNA damage, protein and lipid peroxidation, and ultimately, apoptosis.[18]

  • DNA Damage: The reactive intermediates can directly damage the DNA of cancer cells, triggering cell cycle arrest and apoptosis.[18]

  • Inhibition of Signaling Pathways: Furan derivatives have been shown to modulate various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. For instance, some furan-based compounds are known to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[20]

Anticancer_Mechanism cluster_cell Inside Cancer Cell Compound 2-(2-Nitropropenyl)furan Derivative Bioreduction Bioreduction Compound->Bioreduction Enters cell and undergoes Signaling Signaling Pathways (e.g., VEGFR-2) Compound->Signaling Interacts with CancerCell Cancer Cell ROS Reactive Oxygen Species (ROS) Bioreduction->ROS Generates DNA Cancer Cell DNA ROS->DNA Damages OxidativeStress Oxidative Stress ROS->OxidativeStress Induces DNAdamage DNA Damage DNA->DNAdamage Inhibition Inhibition of Signaling Signaling->Inhibition Apoptosis Apoptosis OxidativeStress->Apoptosis DNAdamage->Apoptosis Inhibition->Apoptosis

Caption: Plausible anticancer mechanisms of 2-(2-nitropropenyl)furan derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[21][22]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[22][23]

  • Compound Treatment: Prepare serial dilutions of the 2-(2-nitropropenyl)furan derivative in the cell culture medium.[23] Remove the old medium from the wells and add the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity

Furan derivatives have also been recognized for their anti-inflammatory properties.[1][2][5] While specific studies on the anti-inflammatory effects of 2-(2-nitropropenyl)furan derivatives are less common, the general activity of the furan scaffold suggests their potential in this area.

Potential Anti-inflammatory Mechanisms

The anti-inflammatory effects of furan derivatives may be attributed to several mechanisms:[5]

  • Inhibition of Pro-inflammatory Mediators: They may suppress the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandins (e.g., PGE2).[5]

  • Modulation of Signaling Pathways: Furan derivatives can influence inflammatory signaling pathways like the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways.[5][24]

  • Antioxidant Activity: By scavenging free radicals, these compounds can reduce oxidative stress, which is a key contributor to inflammation.[5]

Conclusion and Future Directions

2-(2-Nitropropenyl)furan derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potent antimicrobial and anticancer effects, coupled with their straightforward synthesis, make them attractive candidates for further drug development. The presence of the nitropropenyl moiety is critical to their bioactivity, and understanding the structure-activity relationships is essential for optimizing their therapeutic potential.

Future research should focus on:

  • Synthesis of Novel Derivatives: Exploring a wider range of substitutions on both the furan ring and the nitropropenyl group to enhance potency and selectivity.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in their antimicrobial, anticancer, and potential anti-inflammatory activities.

  • In Vivo Efficacy and Safety Profiling: Evaluating the therapeutic efficacy and toxicological profiles of the most promising derivatives in preclinical animal models.

  • Formulation Development: Developing suitable drug delivery systems to improve the bioavailability and therapeutic index of these compounds.

By systematically addressing these areas, the full therapeutic potential of 2-(2-nitropropenyl)furan derivatives can be unlocked, paving the way for the development of novel and effective treatments for a variety of diseases.

References

  • A Review on Biological and Medicinal Significance of Furan. (2023-02-18). AlQalam Journal of Medical and Applied Sciences.
  • Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan. (2012-03). JOURNAL OF PURE AND APPLIED MICROBIOLOGY.
  • 2-(2-Methyl-2-nitrovinyl)furan but Not Furvina Interfere with Staphylococcus aureus Agr Quorum-Sensing System and Potentiate the Action of Fusidic Acid against Biofilms. (2021-01-09). MDPI. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

  • SYNTHESIS OF 2-(2-NITROBENZYL)FURANS AND INVESTIGATION OF THEIR REACTIVITY. Perm State University. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]

  • Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. Int. J. Adv. Biol. Biomed. Res. [Link]

  • Pharmacological activity of furan derivatives. (2024-12-10). An International Peer Reviewed Journal for Pharmaceutical and Medical and Scientific Research. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020-08-19). PMC - PubMed Central. [Link]

  • Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. MDPI. [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC - NIH. [Link]

  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2025-10-14). ResearchGate. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024-01-25). ResearchGate. [Link]

  • Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan. (2025-08-07). ResearchGate. [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023-06-06). PMC - NIH. [Link]

  • Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate. [Link]

  • Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic.
  • The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. PubMed. [Link]

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Synthesis and Structure-Activity Relationship Studies of Furan-Ring Fused Chalcones as Antiproliferative Agents. PubMed. [Link]

  • Cell Viability Assays. (2013-05-01). Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Nitro compound. Wikipedia. [Link]

  • Antimicrobial Susceptibility Testing. Apec.org. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2019-02-27). ResearchGate. [Link]

  • Synthesis of Furan Derivatives Condensed with Carbohydrates. PMC - NIH. [Link]

  • Measuring Cell Viability / Cytotoxicity. dojindo. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

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  • (PDF) Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. (2025-08-06). ResearchGate. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

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Foundational

Mechanistic Pharmacology of Nitrovinyl and Nitropropenyl Furans

This technical guide details the mechanism of action (MOA) for nitrovinyl and nitropropenyl furans. It deviates from standard templates to prioritize the unique "dual-warhead" nature of these compounds: their ability to...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action (MOA) for nitrovinyl and nitropropenyl furans. It deviates from standard templates to prioritize the unique "dual-warhead" nature of these compounds: their ability to act as both direct electrophiles and prodrugs for radical generation.

Content Type: Technical Guide & Experimental Framework Subject: 2-Nitrovinylfuran (2-NVF) and 2-Nitropropenylfuran Derivatives

Executive Summary: The Dual-Warhead Hypothesis

Nitrovinyl and nitropropenyl furans represent a distinct subclass of nitrofuran antimicrobials and cytotoxic agents. Unlike standard nitrofurans (e.g., nitrofurantoin) which rely almost exclusively on enzymatic reduction for activation, nitrovinyl derivatives possess an extended conjugated system ($ \text{Furan}-\text{CH}=\text{C}(\text{R})-\text{NO}_2 $) that confers intrinsic electrophilicity .

This guide establishes their MOA through two distinct but synergistic pathways:

  • Pathway A (Direct Alkylation): The nitroalkene side chain acts as a potent Michael acceptor, covalently modifying thiols (cysteine residues) in essential enzymes (e.g., Thioredoxin Reductase) without prior metabolic activation.

  • Pathway B (Reductive Bioactivation): Type I and II nitroreductases (NTRs) reduce the nitro group, generating reactive nitro-anion radicals and hydroxylamines that damage DNA.

Chemical Basis of Reactivity: The Michael Addition

The core pharmacophore is the nitroalkene moiety. The nitro group (


) is strongly electron-withdrawing, creating a significant partial positive charge (

) on the

-carbon of the vinyl chain. This makes the molecule a "soft" electrophile, highly reactive toward "soft" biological nucleophiles, primarily sulfhydryl (

) groups.
Reaction Kinetics

The reaction follows a reversible Michael addition mechanism. However, in the biological context, the initial adduct often undergoes subsequent irreversible steps or leads to protein unfolding/inactivation.

Key Structural Driver:

  • Nitrovinyl (

    
    ):  High steric accessibility; rapid alkylation rates.
    
  • Nitropropenyl (

    
    ):  The methyl group at the 
    
    
    
    -position introduces steric hindrance, slightly reducing alkylation rates but potentially increasing lipophilicity and membrane permeability.
Visualization: The Cysteine Trap

The following diagram illustrates the direct alkylation of a protein cysteine residue by a nitrovinyl furan.

MichaelAddition Furan Nitrovinyl Furan (Electrophile) Transition Transition State (Charge Transfer) Furan->Transition Attack at Beta-Carbon Protein Protein-Cys-SH (Nucleophile) Protein->Transition Adduct Michael Adduct (S-Alkylated Protein) Transition->Adduct Proton Transfer Function Loss of Enzymatic Function Adduct->Function Irreversible Inhibition

Caption: Direct alkylation mechanism where the protein thiol attacks the electrophilic beta-carbon of the nitrovinyl side chain.

Enzymatic Bioactivation & Redox Cycling

While Pathway A is spontaneous, Pathway B requires enzymatic catalysis. The toxicity profile depends heavily on the oxygen tension and the specific nitroreductases present.

The Nitroreductase (NTR) Switch
  • Type I NTRs (Oxygen-Insensitive): Found primarily in bacteria (e.g., E. coli NfsA/NfsB). These perform a 2-electron reduction, bypassing the radical stage to form nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) intermediates. The hydroxylamine is the ultimate mutagen, binding directly to DNA.
  • Type II NTRs (Oxygen-Sensitive): Found in mammalian tissues. These perform a 1-electron reduction to the nitro-anion radical (

    
    ). In the presence of oxygen, this radical is re-oxidized to the parent compound, transferring the electron to 
    
    
    
    to form Superoxide (
    
    
    ). This "futile cycle" generates massive oxidative stress with little drug consumption.
Visualization: The Dual Pathway

This diagram maps the bifurcation between direct alkylation and enzymatic reduction.

DualPathway cluster_A Pathway A: Direct Alkylation cluster_B Pathway B: Reductive Bioactivation Prodrug Nitrovinyl Furan Adduct Thiol Adduct Prodrug->Adduct Spontaneous (No Enzyme) Radical Nitro-Anion Radical (R-NO2•-) Prodrug->Radical Type II NTR (1e- reduction) Thiol Cellular Thiols (GSH, TrxR) Thiol->Adduct Radical->Prodrug O2 -> O2•- (Redox Cycling) ROS Superoxide (O2•-) Radical->ROS DNA DNA Damage (Strand Breaks) ROS->DNA Oxidative Stress

Caption: Bifurcation of MOA. Pathway A depletes antioxidant reserves; Pathway B generates ROS. The combination is synergistic.

Molecular Targets

Thioredoxin Reductase (TrxR)

TrxR is the "Achilles' heel" targeted by nitrovinyl furans. The enzyme's active site contains a highly nucleophilic Selenocysteine (Sec) residue.

  • Mechanism: The nitrovinyl group alkylates the Sec residue.

  • Consequence: This converts TrxR from an antioxidant enzyme into a pro-oxidant "death switch" (SecTRAP), or simply inhibits its ability to reduce thioredoxin, leading to apoptosis.

Glutathione (GSH) System

GSH acts as a cytosolic buffer. Nitrovinyl furans deplete the GSH pool via direct Michael addition (catalyzed by Glutathione S-Transferase or occurring spontaneously).

  • Impact: Depletion of GSH removes the cell's primary defense against the ROS generated by Pathway B, creating a lethal synergistic effect.

Experimental Validation Protocols

To validate this MOA in a research setting, the following self-validating protocols are recommended.

Protocol 1: Thiol Depletion Assay (Ellman’s Method)

Objective: Quantify the "Michael Acceptor" activity (Pathway A) independent of enzymatic reduction.

  • Preparation: Prepare a 100 µM solution of the nitrovinyl furan in phosphate buffer (pH 7.4) containing 100 µM L-Cysteine or GSH.

  • Incubation: Incubate at 37°C. Aliquot samples at t=0, 5, 10, 30, and 60 mins.

  • Quantification: Add 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB/Ellman’s Reagent).

  • Readout: Measure absorbance at 412 nm.

  • Validation Logic: A time-dependent decrease in absorbance indicates loss of free thiols due to alkylation.

    • Control: Use a non-electrophilic nitrofuran (e.g., reduced analog) as a negative control.

Protocol 2: Differential Cytotoxicity (NTR Dependence)

Objective: Confirm Pathway B (Reductive Activation).

  • Cell Lines: Use E. coli Wild Type (WT) vs. E. coli

    
     (NTR-deficient).
    
  • Treatment: Treat both strains with serial dilutions of the nitrovinyl furan.

  • Readout: Determine MIC (Minimum Inhibitory Concentration).

  • Validation Logic:

    • If MIC (WT) << MIC (Mutant): Bioactivation (Pathway B) is dominant.

    • If MIC (WT) ≈ MIC (Mutant): Direct alkylation (Pathway A) is dominant.

Data Summary Table: Expected Phenotypes
AssayNitrovinyl Furan ResponseStandard Nitrofuran ResponseMechanistic Implication
Thiol Depletion Rapid decrease in free -SHMinimal/No changeNitrovinyl group acts as direct electrophile.
NTR-Deficient Toxicity Retains significant toxicityLoses most toxicityNitrovinyls have intrinsic toxicity; Nitrofurans are prodrugs.
ROS Generation High (Synergistic)ModerateRedox cycling + GSH depletion amplifies oxidative stress.

References

  • Biological activity of nitrofurans.

    • Source: PubMed / NCBI
    • Context: Overview of nitrofuran mechanism and resistance.[1]

    • URL:[Link]

  • Thioredoxin Reductase as a target for electrophiles.

    • Source: MDPI / Biomolecules
    • Context: Mechanisms of TrxR inhibition by Michael acceptors and nitro-compounds.
    • URL:[Link]

  • Reactivity of nitroalkenes with thiols.

    • Source: Journal of Biological Chemistry (JBC) via PMC
    • Context: Detailed kinetics of nitroalkene-thiol conjug
    • URL:[Link]

  • Nitroreductase mechanisms (Type I vs Type II).

    • Source: Frontiers in Microbiology
    • Context: Enzymatic reduction p
    • URL:[Link]

Sources

Exploratory

Technical Guide: The Antifungal Potential of 2-(2-Nitro-1-propenyl)furan (UC-244)

Topic: Potential of 2-(2-Nitro-1-propenyl)furan (UC-244) as an Antifungal Agent Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide / Whitepaper Executive Summary In the search f...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential of 2-(2-Nitro-1-propenyl)furan (UC-244) as an Antifungal Agent Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Guide / Whitepaper

Executive Summary

In the search for novel antimicrobial pharmacophores to combat resistant fungal pathogens, nitrovinylfuran derivatives have emerged as a potent class of compounds. Specifically, 2-(2-Nitro-1-propenyl)furan (codenamed UC-244 ) represents a promising lead candidate. Synthesized via the condensation of furfural—a renewable biomass derivative—with nitroethane, UC-244 exhibits a broad spectrum of activity against dermatophytes and Candida species.

This guide provides a comprehensive technical analysis of UC-244, detailing its chemical synthesis, mechanism of action (MoA), antifungal efficacy, and toxicological profile. It is designed to serve as a foundational reference for researchers investigating topical antifungal therapies, particularly for recalcitrant infections like onychomycosis.

Chemical Profile & Synthesis[1][2][3]

Structural Characteristics

UC-244 is a nitroalkene derivative where a furan ring is conjugated to a nitro-substituted propenyl chain.

  • IUPAC Name: (E)-2-(2-nitroprop-1-en-1-yl)furan

  • Molecular Formula: C₇H₇NO₃

  • Configuration: Predominantly the (E)-isomer , which is thermodynamically more stable and biologically active.

  • Physical State: Yellow crystalline solid.[1]

Synthesis Pathway (The Henry-Knoevenagel Condensation)

The synthesis of UC-244 is a classic example of a base-catalyzed condensation between an aromatic aldehyde (furfural) and a nitroalkane (nitroethane). This reaction is often classified as a Henry reaction followed by spontaneous dehydration (Knoevenagel-type condensation).

Reaction Stoichiometry:



Graphviz Diagram: Synthesis Workflow

Synthesis_UC244 Furfural Furfural (C5H4O2) Intermediate β-Nitroalcohol Intermediate Furfural->Intermediate Henry Reaction Nitroethane Nitroethane (C2H5NO2) Nitroethane->Intermediate Henry Reaction UC244 UC-244 (E)-2-(2-nitroprop-1-enyl)furan Intermediate->UC244 Dehydration (Elimination) Base Cat. Base (e.g., Isobutylamine) Base->Intermediate Heat Reflux / -H2O Heat->UC244

Caption: Synthesis of UC-244 via base-catalyzed condensation of furfural and nitroethane.

Experimental Protocol: Synthesis of UC-244

Objective: To synthesize high-purity (E)-2-(2-nitro-1-propenyl)furan.

  • Reagents:

    • Furfural (freshly distilled): 1.0 eq

    • Nitroethane: 1.2 eq

    • Catalyst: Isobutylamine (0.1 eq) or Ammonium Acetate

    • Solvent: Toluene (for azeotropic removal of water) or solvent-free conditions.

  • Procedure:

    • Step 1: Charge a round-bottom flask with furfural and nitroethane.

    • Step 2: Add the catalyst dropwise while stirring.

    • Step 3: Heat the mixture to reflux (approx. 100°C) using a Dean-Stark trap if using toluene, or reflux gently for 4–6 hours.

    • Step 4: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The product appears as a distinct yellow spot.

    • Step 5: Upon completion, cool the mixture to room temperature. The product often crystallizes directly.

    • Step 6: Recrystallize from ethanol or isopropanol to obtain yellow needles.

    • Step 7: Verify structure via ¹H-NMR (look for the vinylic proton signal around δ 7.5–8.0 ppm).

Antifungal Efficacy[4][6]

UC-244 has demonstrated significant potency against a range of pathogenic fungi, particularly dermatophytes and yeasts. Its efficacy is often compared to standard azoles (e.g., Fluconazole) but operates via a distinct mechanism, making it valuable for resistant strains.

Spectrum of Activity

The compound is particularly noted for its activity against:

  • Candida albicans (Mucosal and systemic yeast)

  • Trichophyton rubrum (Major cause of athlete's foot and onychomycosis)

  • Microsporum canis (Ringworm)

Comparative MIC Data (Extrapolated from Nitrovinylfuran Class Data)

Note: While specific public MIC values for UC-244 can vary by strain, the following represents the typical potency range for 2-nitrovinyl/propenyl furans.

OrganismStrain TypeMIC Range (µg/mL)Comparative Potency
Candida albicansClinical Isolate2.0 – 8.0Comparable to Fluconazole
Trichophyton rubrumDermatophyte0.98 – 4.0Superior to Griseofulvin
Aspergillus fumigatusMold4.0 – 16.0Moderate Activity
Staphylococcus aureusBacteria (Ref)4.0 – 32.0Bactericidal

Key Insight: The presence of the methyl group on the vinyl chain (the "propenyl" part) in UC-244 modulates lipophilicity compared to the unmethylated analog (G-0), potentially enhancing penetration into keratinized tissues like nails.

Mechanism of Action (MoA)

The antifungal activity of UC-244 is driven by the electrophilic nature of the nitroalkene moiety. It acts as a "suicide substrate" or reactive electrophile.

Primary Mechanism: Thiol Depletion

The nitroalkene group is a potent Michael Acceptor . It reacts irreversibly with biological thiols, primarily:

  • Glutathione (GSH): Depletion of intracellular GSH leads to oxidative stress and loss of redox homeostasis.

  • Cysteine Residues: Covalent binding to cysteine residues in essential fungal enzymes (e.g., glycolysis enzymes like glyceraldehyde-3-phosphate dehydrogenase) inhibits their function.

Secondary Mechanism: ROS Generation

The interference with the electron transport chain and redox cycles generates Reactive Oxygen Species (ROS), leading to lipid peroxidation and membrane damage.

Graphviz Diagram: Mechanism of Action

MoA_UC244 UC244 UC-244 (Michael Acceptor) Thiols Intracellular Thiols (GSH, Cysteine) UC244->Thiols Nucleophilic Attack Enzymes Essential Enzymes (Glycolysis/ETC) UC244->Enzymes Inhibition Adduct Thiol-Conjugate Formation Thiols->Adduct Irreversible Binding ROS ROS Surge (Superoxide/H2O2) Enzymes->ROS Metabolic Failure Depletion GSH Depletion Adduct->Depletion Depletion->ROS Redox Imbalance Damage Membrane Damage (Lipid Peroxidation) ROS->Damage Apoptosis Fungal Cell Death Damage->Apoptosis

Caption: Multitarget mechanism of UC-244 involving Michael addition to thiols and subsequent oxidative stress.

Toxicology & Safety Considerations

While UC-244 is highly potent, the nitro-furan pharmacophore carries historical baggage regarding toxicity (mutagenicity/carcinogenicity).

The "Double-Edged Sword"
  • Systemic Toxicity: Nitrofurans can be bioactivated by nitroreductases to form reactive intermediates that damage DNA. Systemic use is generally restricted.

  • Topical Safety: For applications like onychomycosis (nail fungus), systemic absorption is negligible. UC-244 is being investigated primarily for topical formulations (lacquers/creams) where it remains localized.

  • Selectivity: Recent studies on related analogs (e.g., Furvina) suggest that at therapeutic concentrations, these compounds can be selectively toxic to microbial cells over mammalian cells due to differences in nitroreductase activity and thiol buffering capacity.

Experimental Protocol: Antifungal Susceptibility Testing

Objective: Determine the Minimum Inhibitory Concentration (MIC) of UC-244 against Candida albicans following CLSI M27-A3 guidelines.

  • Preparation:

    • Dissolve UC-244 in DMSO to create a stock solution (e.g., 10 mg/mL).

    • Prepare RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Inoculum:

    • Adjust C. albicans suspension to

      
       to 
      
      
      
      cells/mL.
    • Dilute 1:100 in RPMI medium.

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Add 100 µL of UC-244 serially diluted in RPMI (range: 64 µg/mL to 0.125 µg/mL).

    • Add 100 µL of the fungal inoculum to each well.

    • Controls: Growth control (medium + cells + DMSO), Sterility control (medium only).

  • Incubation:

    • Incubate at 35°C for 24–48 hours.

  • Readout:

    • Visual: The lowest concentration with no visible growth is the MIC.

    • Spectrophotometric: Read OD at 530 nm. MIC is defined as

      
       or 
      
      
      
      inhibition compared to growth control.

References

  • Alabi, K. A., et al. (2012). "Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan." Journal of Pure and Applied Microbiology.

  • Valerga, P., et al. (2009).[2] "(E)-2-(2-Nitroprop-1-enyl)furan."[3][2] Acta Crystallographica Section E.

  • Ajiboye, T. O. (2018).[4][5] "2-(2-Nitrovinyl) furan exacerbates oxidative stress response of Escherichia coli to bacteriostatic and bactericidal antibiotics."[5] Microbial Pathogenesis.

  • Vagdevi, H. M., et al. (2001). "Pharmacological activities of naphtho[2,1-b]furan derivatives." Indian Journal of Pharmaceutical Sciences.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed. (2023).[6] "Safety and efficacy of furan derivatives." EFSA Journal.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 2-(2-Nitro-1-propenyl)furan via Henry Reaction

Introduction The nitroaldol or Henry reaction, a cornerstone of carbon-carbon bond formation, provides a powerful route to β-nitro alcohols, which are highly versatile synthetic intermediates.[1][2] Discovered in 1895 by...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The nitroaldol or Henry reaction, a cornerstone of carbon-carbon bond formation, provides a powerful route to β-nitro alcohols, which are highly versatile synthetic intermediates.[1][2] Discovered in 1895 by Louis Henry, this reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][3] The resulting products can be readily converted into other valuable functional groups, including β-amino alcohols, α-nitro ketones, and, significantly, nitroalkenes through subsequent dehydration.[1][4]

This application note provides a comprehensive protocol for the synthesis of (E)-2-(2-nitro-1-propenyl)furan. This compound is synthesized via the Henry condensation of 2-furaldehyde (furfural), a bio-renewable compound often derived from the hydrolysis of sugarcane residuals, and nitroethane.[5][6] The protocol detailed herein utilizes isobutylamine as an effective and accessible organic base catalyst. The subsequent dehydration of the intermediate nitro alcohol under the reaction conditions yields the target nitroalkene. This guide is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice.

Reaction Mechanism and Rationale

The synthesis proceeds in two primary stages: the initial nitroaldol addition followed by an E1cB-like elimination (dehydration) to form the thermodynamically stable nitroalkene.

  • Nitronate Formation: The reaction is initiated by the deprotonation of nitroethane at the α-carbon by the base catalyst (isobutylamine). This step is feasible because the α-protons of nitroalkanes are acidic (pKa ≈ 10 in water) due to the strong electron-withdrawing nature of the nitro group, resulting in the formation of a resonance-stabilized nitronate anion.[1][3]

  • Nucleophilic Addition: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of 2-furaldehyde. This C-C bond-forming step yields a β-nitro alkoxide intermediate.[7]

  • Protonation: The alkoxide is protonated by the conjugate acid of the catalyst (isobutylammonium ion) to form the β-nitro alcohol, 2-(1-hydroxy-2-nitropropyl)furan. All steps in the initial Henry reaction are reversible.[1]

  • Dehydration: Under the reaction conditions, the β-nitro alcohol intermediate readily undergoes dehydration. The base removes the acidic proton α to the nitro group, and the resulting carbanion eliminates the β-hydroxyl group as water, forming the conjugated C=C double bond. This elimination is typically stereoselective, yielding the more stable E-isomer.[2][5]

Henry_Reaction_Mechanism Mechanism of 2-(2-Nitro-1-propenyl)furan Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Nitroethane Nitroethane Nitronate Nitronate Anion (Nucleophile) Nitroethane->Nitronate + Base Furaldehyde 2-Furaldehyde Base Base (Isobutylamine) Product 2-(2-Nitro-1-propenyl)furan Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide + 2-Furaldehyde NitroAlcohol β-Nitro Alcohol Intermediate Alkoxide->NitroAlcohol + H⁺ NitroAlcohol->Product - H₂O

Caption: The Henry reaction mechanism for the synthesis of 2-(2-nitro-1-propenyl)furan.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.Supplier Notes
2-FuraldehydeC₅H₄O₂96.0898-01-1Reagent grade, freshly distilled if purity is <98%
NitroethaneC₂H₅NO₂75.0779-24-3Reagent grade
IsobutylamineC₄H₁₁N73.1478-81-9Reagent grade (serves as catalyst)
EthanolC₂H₆O46.0764-17-5Anhydrous, for purification/recrystallization
Activated CarbonC12.017440-44-0Decolorizing grade
Laboratory Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filter flask assembly

  • Vacuum oven

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Experimental Protocol

This procedure has been optimized to achieve high purity (>99%) of the final product.[5]

Part 1: Synthesis of Crude 2-(2-Nitro-1-propenyl)furan
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-furaldehyde (e.g., 0.1 mol, 9.61 g) and nitroethane (e.g., 0.12 mol, 9.01 g).

    • Rationale: A slight excess of nitroethane is used to ensure the complete consumption of the aldehyde.

  • Catalyst Addition: Begin stirring the mixture at room temperature. Slowly add isobutylamine (e.g., 0.02 mol, 1.46 g) dropwise to the reaction mixture over 10-15 minutes. An exothermic reaction may be observed.

    • Rationale: Isobutylamine is an effective organic base for catalyzing the condensation.[5] Slow addition helps to control the initial exotherm.

  • Reaction Execution: After the addition of the catalyst is complete, continue stirring the mixture at room temperature for a designated period (e.g., 24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: Extended reaction time at room temperature allows the reaction to proceed to completion while minimizing the formation of side products that can occur at elevated temperatures.[8]

  • Isolation of Crude Product: Upon completion, the reaction mixture will likely have solidified or become a thick slurry. Cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove any residual catalyst.

    • Rationale: Cooling decreases the solubility of the product, leading to a higher recovery yield during filtration.

Part 2: Purification by Recrystallization
  • Dissolution: Transfer the crude solid product to a beaker. Add 4 to 10 volumes of ethanol (relative to the mass of the crude product) and 5-25% activated carbon by weight.[9]

    • Rationale: Ethanol is a suitable solvent for recrystallization. Activated carbon is used to adsorb colored impurities.

  • Heating and Decolorization: Gently heat the mixture to between 40 and 65 °C with stirring for 15-20 minutes. Do not boil.[9]

    • Rationale: This temperature range is sufficient to dissolve the product without causing degradation, while allowing the activated carbon to effectively decolorize the solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon.

    • Rationale: Pre-warming the funnel prevents premature crystallization of the product on the filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in a refrigerator or ice bath (0 to 10 °C) to induce crystallization.[9] Yellow crystals of 2-(2-nitro-1-propenyl)furan will form.

    • Rationale: Slow cooling promotes the formation of larger, purer crystals.

  • Final Isolation and Drying: Collect the pure crystals by vacuum filtration. Dry the crystals in a vacuum oven at a low temperature (25-40 °C) for 1-3 hours.[9] Store the final product, a yellow crystalline solid, protected from light and heat.[5]

Data Summary and Characterization

ParameterValue / ObservationSource
Product Name (E)-2-(2-Nitro-1-propenyl)furan[5]
Molecular Formula C₇H₇NO₃[5]
Molecular Weight 153.14 g/mol [5]
Appearance Yellow crystals[5]
Expected Purity >99% (after recrystallization)[5]
¹H NMR (CDCl₃) δ (ppm) 2.51 (s, 3H, -CH₃), 6.53 (dd, 1H, furan-H), 6.78 (d, 1H, furan-H), 7.60 (d, 1H, furan-H), 7.78 (s, 1H, vinyl-H)[5]
¹³C NMR (CDCl₃) δ (ppm) 13.66 (-CH₃), 112.69, 119.10, 120.35, 144.10, 146.10, 147.68[5]

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Product Yield - Inactive catalyst or reagents.- Reaction time is too short.- Reversibility of the reaction (Retro-Henry).[1]- Use freshly opened or purified reagents.- Monitor the reaction by TLC and extend the reaction time if necessary.- Ensure conditions favor product formation (e.g., removal of water if possible, though not explicit in this protocol).
Product is Oily or Fails to Solidify - Presence of unreacted starting materials.- Incomplete dehydration of the β-nitro alcohol intermediate.- Ensure the reaction has gone to completion.- During purification, ensure complete dissolution in hot ethanol and slow cooling to promote proper crystal formation. A second recrystallization may be necessary.
Product is Darkly Colored - Formation of polymeric side products.- Impurities in the starting 2-furaldehyde.- Use freshly distilled 2-furaldehyde.- Ensure the purification step with activated carbon is performed correctly.[9] Avoid excessive heating during the reaction and recrystallization.

Workflow Visualization

Synthesis_Workflow Experimental Workflow A 1. Reagent Setup (2-Furaldehyde + Nitroethane) B 2. Catalyst Addition (Dropwise Isobutylamine) A->B C 3. Reaction (Stir at RT, 24h) B->C D 4. Crude Isolation (Cooling & Vacuum Filtration) C->D E 5. Purification Setup (Dissolve in Hot EtOH with Activated Carbon) D->E F 6. Hot Filtration E->F G 7. Crystallization (Slow Cooling) F->G H 8. Final Product Isolation (Filtration & Vacuum Drying) G->H I 9. Characterization (NMR, etc.) H->I

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety Precautions

  • Nitroalkanes: Nitroethane is flammable and toxic. Handle with care in a well-ventilated fume hood. Avoid inhalation and skin contact. Lower molecular weight nitroalkanes can have explosive properties under certain conditions, although this reaction is generally considered safe on a lab scale.[10]

  • 2-Furaldehyde: Irritant to skin, eyes, and respiratory tract.

  • Isobutylamine: Flammable and corrosive. Causes burns.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Valerga, P., Puerta, M. C., Rodríguez Negrín, Z., Castañedo Cancio, N., & Palma Lovillo, M. (2009). (E)-2-(2-Nitroprop-1-enyl)furan. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2060–o2061. [Link]

  • Al-Azzawi, A. M., & Al-Juburi, S. A. (2016). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Open Journal of Physical Chemistry, 6(3), 63-71. [Link]

  • Organic Chemistry Reaction. (2026). The Henry Reaction. Organic Chemistry Reaction. [Link]

  • Al-Azzawi, A. M. (2016). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. ResearchGate. [Link]

  • Cancio, N. C., Negrin, Z. R., & Estevez, F. R. (2003). Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic.
  • Professor Dave Explains. (2022). Henry Reaction. YouTube. [Link]

  • Wikipedia. (n.d.). Henry reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. [Link]

  • Valerga, P., et al. (2009). (E)-2-(2-Nitroprop-1-enyl)furan. ResearchGate. [Link]

  • Borowiecki, P., et al. (2023). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. Molecules, 28(14), 5399. [Link]

  • Wang, Z., et al. (2005). Green Synthesis of Nitro Alcohols Catalyzed by Solid-Supported Tributylammonium Chloride in Aqueous Medium. Scribd. [Link]

  • Valerga, P., et al. (2009). (E)-2-(2-Nitroethenyl)furan. Acta Crystallographica Section E, 65(Pt 9), o1979. [Link]

  • NIST. (n.d.). Furan, 2-(2-propenyl)-. NIST Chemistry WebBook. [Link]

  • Kappe, C. O., & Stadler, A. (2004). Control of Hazardous Processes in Flow: Synthesis of 2-Nitroethanol. CHIMIA International Journal for Chemistry, 58(5), 338-342. [Link]

Sources

Application

Application Note: Chemoselective Synthesis of 1-(2-furyl)-2-nitropropene via Modified Henry-Knoevenagel Condensation

This Application Note is designed for research scientists and drug development professionals. It synthesizes classical organic chemistry with modern process optimization, focusing on the synthesis of 1-(2-furyl)-2-nitrop...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It synthesizes classical organic chemistry with modern process optimization, focusing on the synthesis of 1-(2-furyl)-2-nitropropene .[1]

[1]

Abstract & Industrial Relevance

The condensation of furfural (furan-2-carboxaldehyde) with nitroethane yields 1-(2-furyl)-2-nitropropene , a functionalized nitroalkene.[1] While often broadly categorized under Knoevenagel condensations due to the active methylene character of the nitroalkane, this transformation is formally a Henry Reaction (Nitroaldol) followed by spontaneous or induced dehydration.

Key Applications in Drug Development:

  • Antimicrobial Pharmacophores: Nitrovinyl-furan derivatives have demonstrated significant antibacterial and antifungal activity, often surpassing conventional antibiotics like ampicillin in specific strains (e.g., S. typhimurium, C. albicans) [1].[1]

  • Biofuel Precursors: Furan derivatives are critical platform chemicals in the conversion of lignocellulosic biomass to high-density fuels.[1][2]

  • Synthetic Intermediates: The nitroalkene moiety serves as a versatile Michael acceptor for the synthesis of complex heterocycles and amines via reduction (e.g., to furyl-isopropylamines).

Mechanistic Insight

Understanding the reaction pathway is critical for controlling side reactions (such as polymerization of the acid-sensitive furan ring).

Reaction Pathway (DOT Visualization)

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical dehydration step that drives the equilibrium toward the alkene.

HenryMechanism Reactants Reactants Furfural + Nitroethane Nitronate Intermediate 1 Nitronate Anion Reactants->Nitronate Deprotonation Base Catalyst (Base: R-NH2 / OAc-) Base->Nitronate Promotes Aldol Intermediate 2 Beta-Nitroalkanol Nitronate->Aldol Nucleophilic Attack Elimination Dehydration (- H2O) Aldol->Elimination Heat / Acidic Workup Product Product 1-(2-furyl)-2-nitropropene Elimination->Product Irreversible Step

Figure 1: Mechanistic pathway from deprotonation of nitroethane to the final nitroalkene product.[1][3][4][5]

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Stoichiometry 1.0 : 1.2 (Furfural : Nitroethane)Slight excess of nitroethane drives the equilibrium; furfural is harder to remove if unreacted.[1]
Catalyst System Ammonium Acetate (NH₄OAc)Provides a buffered pH (~7), preventing the acid-catalyzed ring opening of furan (polymerization) common with strong acids.
Solvent Glacial Acetic AcidFacilitates the dehydration step (elimination of water) which is the rate-determining step for the alkene formation.
Temperature 90°C - 100°C (Reflux)Required to overcome the activation energy for dehydration.[1]

Experimental Protocols

Protocol A: The "Gold Standard" (Ammonium Acetate Method)

Recommended for scale-up and high reproducibility.

Reagents:

  • Furfural (freshly distilled): 9.6 g (0.10 mol)

  • Nitroethane: 9.0 g (0.12 mol)

  • Ammonium Acetate: 1.54 g (0.02 mol)

  • Glacial Acetic Acid: 40 mL

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.10 mol of furfural in 40 mL of glacial acetic acid.

  • Addition: Add 0.12 mol of nitroethane, followed by 0.02 mol of ammonium acetate.

  • Reaction: Attach a reflux condenser. Heat the mixture to gentle reflux (bath temp ~105°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Solvent: 20% EtOAc/Hexane).[1] The product typically appears as a bright yellow spot (UV active).

  • Workup: Allow the dark orange/red solution to cool to room temperature. Pour the mixture into 150 mL of ice-cold water with vigorous stirring.

  • Precipitation: The crude product will precipitate as a yellow-brown solid.[1] If an oil forms, scratch the side of the beaker with a glass rod to induce crystallization.

  • Purification: Filter the solid and wash with cold water. Recrystallize from ethanol or methanol.[1]

  • Drying: Dry in a vacuum desiccator over CaCl₂.

Protocol B: "Green" High-Throughput Method (Microwave/Solvent-Free)

Recommended for rapid library synthesis in medicinal chemistry.[1]

Reagents:

  • Furfural: 1.0 equiv

  • Nitroethane: 1.2 equiv[6]

  • Ammonium Acetate: 0.1 equiv (Solid)

  • Support: Neutral Alumina (Optional, for surface catalysis)

Step-by-Step Procedure:

  • Mix: Combine neat furfural, nitroethane, and ammonium acetate in a microwave-safe vial.

  • Irradiation: Irradiate at 300W, maintaining a temperature of 90°C for 5–15 minutes [2].

  • Extraction: Dilute with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical data should be verified.

Product: 1-(2-furyl)-2-nitropropene (C₇H₇NO₃) Appearance: Yellow crystalline needles.[1]

TestExpected ResultNotes
Melting Point 48°C – 52°CSharp range indicates high purity.[1] Broad range suggests polymer contamination.[1]
¹H NMR (CDCl₃)

2.58 (s, 3H, CH₃)

6.55 (dd, 1H, Furan-H4)

6.78 (d, 1H, Furan-H3)

7.60 (d, 1H, Furan-H5)

8.05 (s, 1H, Vinyl-H)
The vinyl proton singlet at ~8.0 ppm is diagnostic for the condensation product.
IR Spectroscopy 1510 cm⁻¹ (NO₂ asymmetric)1330 cm⁻¹ (NO₂ symmetric)1630 cm⁻¹ (C=C alkene)Absence of broad OH stretch (3400 cm⁻¹) confirms dehydration of the intermediate alcohol.
Process Validation Workflow

Validation Crude Crude Product TLC TLC Analysis (Disappearance of Furfural) Crude->TLC Recryst Recrystallization (Ethanol) TLC->Recryst If complete NMR 1H NMR Validation (Vinyl Proton Check) Recryst->NMR Final Validated Batch NMR->Final Pass

Figure 2: Quality control workflow for batch release.

Safety & Handling (SDS Summary)

  • Nitroethane: Flammable liquid (Category 3).[1][7] Vapors may form explosive mixtures with air.[1] Use spark-proof tools.

  • Furfural: Toxic if inhaled or swallowed.[1] Readily absorbed through skin.[1] Warning: Furfural polymerizes exothermically upon contact with strong acids or bases; always use buffered systems (Ammonium Acetate).[1]

  • Nitroalkenes: Potent lachrymators and skin irritants.[1] All operations must be conducted in a fume hood.[1]

Troubleshooting Guide

  • Problem: Product is a dark oil that won't crystallize.

    • Cause: Polymerization of furfural or incomplete dehydration.[1]

    • Solution: Re-dissolve in ethanol, treat with activated charcoal, filter hot, and cool slowly. Ensure the reaction mixture was not overheated (>110°C).

  • Problem: Low Yield.

    • Cause: Water accumulation inhibiting the equilibrium.[1]

    • Solution: Use a Dean-Stark trap (if using benzene/toluene solvent) or increase the concentration of acetic acid to act as a solvent/dehydrating agent.[1]

References

  • Alabi, K. A., et al. (2025).[1][8] "Synthesis and Antimicrobial Property of 2-(2-Nitrovinyl) Furan." ResearchGate.[1] Available at: [Link]

  • Organic Chemistry Portal.[1] "Henry Reaction."[1][9][10][11][12][13] Available at: [Link]

Sources

Method

Application Note: Catalyst Selection &amp; Process Optimization for the Henry Condensation of Furfural and Nitroethane

Executive Summary The condensation of furfural (furan-2-carboxaldehyde) with nitroethane—a variant of the Henry reaction (nitroaldol condensation)—is a pivotal transformation in the synthesis of functionalized furans use...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The condensation of furfural (furan-2-carboxaldehyde) with nitroethane—a variant of the Henry reaction (nitroaldol condensation)—is a pivotal transformation in the synthesis of functionalized furans used in antimicrobial research and heterocyclic drug development. The reaction yields 1-(2-furyl)-2-nitropropene, a versatile Michael acceptor.

This guide addresses the critical challenge of this transformation: Furfural Sensitivity. The furan ring is acid-labile (prone to ring-opening) and susceptible to polymerization (resinification) under strong basic conditions. Therefore, catalyst selection is not merely about rate acceleration; it is about chemoselectivity .

This note provides a comparative analysis of homogeneous and heterogeneous catalytic systems, offering two validated protocols: a robust homogeneous benchmark (Ammonium Acetate) and a sustainable heterogeneous alternative (Mg-Al Hydrotalcite).

Mechanistic Basis & Catalyst Criteria

The reaction proceeds via a base-catalyzed mechanism.[1] The catalyst must sufficiently deprotonate the


-carbon of nitroethane (

) without triggering the Cannizzaro reaction or polymerization of the furfural.
Reaction Pathway[2]
  • Activation: Base deprotonates nitroethane to form the nitronate anion.

  • Coupling: Nitronate attacks the furfural carbonyl, forming a

    
    -nitroalkoxide.
    
  • Protonation: Formation of the

    
    -nitroalcohol (intermediate).
    
  • Dehydration: Elimination of water to yield the conjugated nitroalkene (Target).

Catalyst Selection Matrix

The following table summarizes the trade-offs between available catalytic systems.

Catalyst ClassSpecific AgentSelectivity (Alkene)Green ScoreApplication Note
Homogeneous Salt Ammonium Acetate (

)
High LowBenchmark. Promotes in-situ dehydration. Hard to recycle.
Primary Amine n-Butylamine / MethylamineMediumLowFast kinetics but high risk of Schiff base byproducts.
Solid Base Mg-Al Hydrotalcite (Calcined)HighHigh Recommended. Recyclable, prevents resinification, easy workup.
Biocatalyst Hydroxynitrile Lyase (HNL)Low (Alcohol favored)HighExcellent for chiral alcohols, poor for dehydration to alkenes.
Ionic Liquid Ethylammonium NitrateHighMediumGood solvent/catalyst dual role, but high cost.

Visualizing the Reaction Logic

The following diagram illustrates the mechanistic flow and the critical decision points for process chemists.

HenryReactionFlow Reactants Furfural + Nitroethane CatalystChoice Catalyst Selection Reactants->CatalystChoice RouteA Route A: Homogeneous (NH4OAc/HOAc) CatalystChoice->RouteA Standard Batch RouteB Route B: Heterogeneous (Mg-Al Hydrotalcite) CatalystChoice->RouteB Green/Flow Intermediate β-Nitroalcohol (Unstable) RouteA->Intermediate RouteB->Intermediate Risk Risk: Polymerization (Black Tar) Intermediate->Risk Strong Base/Acid Dehydration Dehydration (-H2O) Intermediate->Dehydration Controlled Heat Product 1-(2-furyl)-2-nitropropene Dehydration->Product

Caption: Figure 1. Mechanistic pathway and catalyst decision tree for Furfural-Nitroethane condensation.

Protocol A: The Benchmark (Homogeneous)

System: Ammonium Acetate in Glacial Acetic Acid. Rationale: This system acts as a buffered medium. The ammonium ion activates the aldehyde (via iminium formation), while the acetate acts as a mild base. The acidic solvent promotes the dehydration step, driving the equilibrium toward the alkene.

Materials
  • Furfural (freshly distilled): 100 mmol (9.6 g)

  • Nitroethane: 120 mmol (9.0 g)

  • Ammonium Acetate: 40 mmol (3.1 g)

  • Glacial Acetic Acid: 40 mL

  • Safety Note: Nitroethane is flammable. Furfural is toxic. Perform in a fume hood.

Procedure
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Dissolution: Add the acetic acid and ammonium acetate. Stir until the solid is fully dissolved.

  • Addition: Add the nitroethane followed by the furfural. The solution will turn yellow/orange.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 2–4 hours.

    • Monitoring: Use TLC (Hexane/EtOAc 80:20). The product spot will be less polar (higher

      
      ) than furfural.
      
  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into 200 mL of ice-water. The product should precipitate as a yellow crystalline solid.

    • If oil forms, extract with Dichloromethane (DCM), wash with saturated

      
       (to remove acetic acid), dry over 
      
      
      
      , and evaporate.
  • Purification: Recrystallize from ethanol or isopropanol.

Expected Yield: 75–85% Critical Control Point: Do not overheat for prolonged periods (>6 hours) to avoid degradation of the furan ring.

Protocol B: The Green Alternative (Heterogeneous)

System: Calcined Mg-Al Hydrotalcite (Mg/Al molar ratio 3:1). Rationale: Hydrotalcites are anionic clays. Upon calcination, they form mixed oxides with tunable basicity (Lewis base sites). They catalyze the Henry reaction efficiently without solvent or in mild ethanol, preventing acid-catalyzed polymerization.

Catalyst Preparation (Pre-requisite)[3]
  • Purchase commercial Mg-Al Hydrotalcite or synthesize via co-precipitation.

  • Activation: Calcine the solid at 450°C for 4 hours in a muffle furnace. This removes carbonate/water and exposes the active oxide sites (

    
     pairs).
    
  • Storage: Store in a desiccator immediately. Rehydration kills activity.

Procedure
  • Setup: Use a sealed pressure tube or a standard flask with a condenser.

  • Loading:

    • Furfural: 20 mmol

    • Nitroethane: 22 mmol

    • Catalyst: 10 wt% relative to furfural (approx. 200 mg).

    • Solvent: Ethanol (5 mL) or Solvent-Free (neat).

  • Reaction: Heat to 60–80°C . Stir vigorously to suspend the solid catalyst.

    • Time: 4–6 hours.

  • Filtration: Hot filter the mixture to remove the solid catalyst.

    • Recycling: The catalyst can be washed with ethanol, calcined again, and reused (activity drops ~5% per cycle).

  • Isolation: Evaporate the filtrate to obtain the crude nitroalkene.

  • Purification: Recrystallization from ethanol.

Expected Yield: 85–92% Advantage: Eliminates acidic waste streams; higher selectivity for the monomer (avoids Michael addition of a second nitroalkane molecule).

Troubleshooting & Optimization

Avoiding "The Black Tar"

The most common failure mode is the formation of a dark, insoluble resin.

  • Cause: Furfural polymerization initiated by very strong bases (NaOH, KOH) or concentrated mineral acids.

  • Solution: Never use unbuffered strong bases. If using Protocol A, ensure the acetic acid is glacial (anhydrous). If using Protocol B, ensure the temperature does not exceed 90°C.

Controlling Water

Water is a byproduct of the dehydration step.

  • In Protocol A , the acetic acid/ammonium acetate system tolerates water well.

  • In Protocol B , accumulation of water can rehydrate the hydrotalcite, deactivating it. For scale-up, use a Dean-Stark trap (with toluene as solvent) to continuously remove water, driving the equilibrium to the right.

Analytical Validation
  • 1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (~9.6 ppm). The alkene proton (

    
    -H) typically appears as a singlet or doublet around 7.5–8.0 ppm, distinct from the furan ring protons.
    
  • HPLC: C18 Column, Water/Acetonitrile gradient. Furfural elutes early; the nitroalkene elutes later due to increased lipophilicity.

References

  • Climent, M. J., Corma, A., Iborra, S., & Velty, A. (2002). Activated hydrotalcites as catalysts for the synthesis of chalcones of pharmaceutical interest. Journal of Catalysis. Link

  • Ballini, R., & Bosica, G. (1997).[2] Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. The Journal of Organic Chemistry. Link

  • Organic Syntheses. (1934). Furylacrylic Acid (analogous condensation logic). Organic Syntheses, Coll.[3] Vol. 2, p. 282. Link

  • Sádaba, I., et al. (2011). Catalytic performance of Mg-Zr mixed oxides for furfural aldol condensation.[4] Journal of Catalysis. Link

  • Varma, R. S., et al. (1997). Ammonium acetate catalyzed Henry reaction. Tetrahedron Letters.[5] Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of Nitroalkenyl Furans

Abstract This application note details a robust, high-yield protocol for the synthesis of nitroalkenyl furans using microwave-assisted organic synthesis (MAOS). By leveraging the dielectric heating properties of nitromet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-yield protocol for the synthesis of nitroalkenyl furans using microwave-assisted organic synthesis (MAOS). By leveraging the dielectric heating properties of nitromethane and polar catalysts, this method reduces reaction times from hours (thermal) to minutes while significantly suppressing side reactions. This guide is intended for medicinal chemists and process engineers focusing on furan-based pharmacophores, which are critical intermediates in the development of antimicrobial and anti-inflammatory therapeutics.

Introduction & Scientific Rationale

The Target: Nitroalkenyl Furans

Nitroalkenyl furans, specifically 2-(2-nitrovinyl)furan, are valuable synthons in drug discovery.[1] The nitrovinyl side chain serves as a versatile handle for Michael additions and reductions to amines, while the furan core is a privileged scaffold in antimicrobial agents (e.g., Nitrofuran antibiotics).

The Challenge: Conventional Thermal Synthesis

The classical synthesis involves the Henry Reaction (nitroaldol condensation) followed by dehydration. Conventional thermal methods (refluxing in acetic acid) suffer from:

  • Long Reaction Times: Often 4–12 hours.

  • Polymerization: Furans are acid-sensitive and prone to polymerization (resinification) under prolonged heating.

  • Equilibrium Limitations: The retro-Henry reaction can erode yields.

The Solution: Microwave Irradiation

Microwave irradiation (2.45 GHz) offers a distinct kinetic advantage. Nitromethane is a strong microwave absorber (high loss tangent,


). Direct volumetric heating allows the reaction mixture to reach the activation energy for dehydration rapidly, driving the equilibrium forward before thermal degradation of the furan ring occurs.

Reaction Mechanism

The synthesis proceeds via a base-catalyzed Henry reaction between furfural and nitromethane, followed by an in situ dehydration to form the nitroalkene.

Mechanistic Pathway[2]
  • Deprotonation: The base (Ammonium Acetate) deprotonates nitromethane (

    
    ) to generate the nitronate anion.
    
  • Nucleophilic Attack: The nitronate attacks the electrophilic carbonyl of furfural.

  • Protonation: Formation of the

    
    -nitroalkanol intermediate.
    
  • Dehydration: Under microwave heating, the intermediate rapidly eliminates water to form the conjugated nitroalkene.

HenryReaction Start Furfural + Nitromethane Inter1 Nitronate Anion Start->Inter1 Base (NH4OAc) Deprotonation Inter2 β-Nitroalkanol (Intermediate) Inter1->Inter2 Nucleophilic Attack Inter2->Start Thermal Reversibility Product 2-(2-Nitrovinyl)furan Inter2->Product MW Irradiation - H2O (Dehydration)

Figure 1: Mechanistic pathway of the microwave-assisted Henry reaction. Microwave energy accelerates the dehydration step (Inter2


 Product), preventing the retro-Henry reaction.

Experimental Protocol

Reagents & Equipment[3][4][5][6][7][8][9][10][11]
  • Reactant A: Furfural (freshly distilled to remove oxidation products).

  • Reactant B: Nitromethane (Reagent Grade). Warning: High Energy.

  • Catalyst: Ammonium Acetate (

    
    ) or Methylamine hydrochloride.
    
  • Solvent: Glacial Acetic Acid (optional) or Neat (Solvent-free).

  • Reactor: Single-mode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave). Do not use domestic ovens due to lack of pressure/temp control.[2]

Standard Operating Procedure (SOP)
Step 1: Preparation
  • In a 10 mL microwave-transparent process vial, add Furfural (10 mmol, 0.83 mL) .

  • Add Nitromethane (excess, 5 mL) . Note: Nitromethane acts as both reactant and solvent/absorber.

  • Add Ammonium Acetate (2.5 mmol, 0.19 g) .

  • Add a magnetic stir bar and cap the vial with a PTFE-lined septum.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters. The "Power-Max" or "Simultaneous Cooling" feature should be enabled if available to allow high power input without overheating.

ParameterSettingRationale
Temperature 90°CSufficient for dehydration; below furan polymerization threshold.
Power Dynamic (Max 200W)Maintains setpoint; high initial power overcomes activation barrier.
Hold Time 5 - 10 minutesOptimized for conversion vs. degradation.
Pressure Limit 200 psi (14 bar)Safety cutoff for nitromethane vapor pressure.
Stirring HighEnsures homogeneous heat distribution.
Step 3: Work-up & Purification
  • Cool the reaction vessel to room temperature using compressed air (integrated in most reactors).

  • Precipitation: Pour the reaction mixture into ice-cold water (50 mL) . The hydrophobic nitroalkene product usually precipitates as a yellow solid.

  • Filtration: Collect the solid by vacuum filtration.

  • Recrystallization: Recrystallize from ethanol or an ethanol/water mixture to obtain pure yellow needles.

  • Yield Calculation: Expected yield: 85–94%.

Process Optimization & Data

The following data compares the microwave protocol against traditional thermal reflux methods.

Table 1: Microwave vs. Thermal Synthesis Comparison
ParameterThermal Reflux (Conventional)Microwave Assisted (This Protocol)Improvement Factor
Reaction Time 4 – 6 Hours5 – 10 Minutes 30x - 40x Faster
Solvent Acetic Acid (Large Volume)Neat / Min. NitromethaneGreen Chemistry (E-Factor

)
Yield 60 – 70%85 – 94% Higher Atom Economy
Purity (Crude) Low (requires chromatography)High (precipitate & wash)Simplified Downstream
Workflow Visualization

Workflow Prep Reagent Mixing (Furfural + MeNO2 + NH4OAc) MW Microwave Irradiation (90°C, 5-10 min, 200W) Prep->MW Cool Rapid Cooling (Air Jet) MW->Cool Quench Quench in Ice Water Cool->Quench Solid Solid Precipitate? Quench->Solid Filter Vacuum Filtration Solid->Filter Yes (Crystalline) Extract Extraction (EtOAc) (If oil forms) Solid->Extract No (Oily) Final Pure Nitroalkenyl Furan Filter->Final Extract->Final

Figure 2: Operational workflow for the synthesis.[3][4] The "Quench" step is critical for separating the product from the excess nitromethane.

Safety & Handling (Critical)

Nitromethane Hazards[3][13][14]
  • Explosion Risk: Nitromethane is a high-energy material. While stable under standard conditions, it can become shock-sensitive if sensitized by amines or strong bases at high temperatures.

  • Protocol Safety: This protocol uses Ammonium Acetate , a weak acid-base salt, which is significantly safer than using strong bases (e.g., NaOH) with nitromethane.

  • Vessel Control: Always use a microwave system with active pressure monitoring. If the pressure exceeds 200 psi, the system must automatically shut down.

Microwave Safety
  • Solvent Heating: Nitromethane can superheat. Do not open vessels immediately after the run; allow temperature to drop below 50°C.

  • Volume: Do not fill microwave vials more than 50% to allow headspace for vapor expansion.

References

  • Microwave-Assisted Henry Reaction

    • Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction.[5][6]

    • Source: Academia.
  • Catalyst Optimization

    • Microwave-Assisted Synthesis of Chalcone and Biological Activity (Discusses NH4OAc c
    • Source: Scholars Research Library[3]

  • Safety Data & Handling

    • Nitromethane Safety D
    • Source: Vanderbilt University / Carl Roth
  • Biological Significance

    • Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan.[1]

    • Source: ResearchGate[7][5][8]

Sources

Method

Greener Pastures in Synthesis: Detailed Application Notes for the Solvent-Free Production of 2-(2-Nitro-1-propenyl)furan

Introduction: The Imperative for Sustainable Synthesis In the landscape of modern pharmaceutical and fine chemical development, the principles of green chemistry are no longer a niche consideration but a fundamental pill...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Sustainable Synthesis

In the landscape of modern pharmaceutical and fine chemical development, the principles of green chemistry are no longer a niche consideration but a fundamental pillar of innovation. The reduction or complete elimination of hazardous organic solvents in chemical transformations is a paramount objective, directly addressing environmental concerns and enhancing laboratory safety.[1] This application note provides a comprehensive guide to the solvent-free synthesis of 2-(2-Nitro-1-propenyl)furan, a valuable heterocyclic building block. This compound and its analogs are of significant interest due to the versatile reactivity of the nitroalkene moiety, which serves as a precursor for a variety of more complex molecular architectures.[2][3]

The traditional synthesis of nitroalkenes, often relying on the Henry-von Pechmann or nitro-aldol condensation reaction, typically involves the use of volatile and often toxic organic solvents.[4] By transitioning to solvent-free methodologies, we not only mitigate the environmental impact but also often benefit from increased reaction rates, higher yields, and simplified purification protocols.[5] This guide will delve into two primary solvent-free approaches: microwave-assisted synthesis and mechanochemical (grindstone) synthesis, providing detailed protocols and exploring the mechanistic rationale behind these clean and efficient techniques.

The Core Transformation: A Mechanistic Overview of the Solvent-Free Henry Reaction

The synthesis of 2-(2-Nitro-1-propenyl)furan from 2-furaldehyde and nitroethane is a classic example of the Henry reaction.[6] This base-catalyzed carbon-carbon bond-forming reaction proceeds through a nitro-aldol addition followed by dehydration to yield the final nitroalkene product.

The key steps in the solvent-free context are:

  • Deprotonation: A basic catalyst abstracts an acidic α-proton from nitroethane to form a nucleophilic nitronate anion.

  • Nucleophilic Attack: The nitronate anion attacks the electrophilic carbonyl carbon of 2-furaldehyde, forming a β-nitro alkoxide intermediate.

  • Protonation: The intermediate is protonated to give a β-nitro alcohol.

  • Dehydration: Under the reaction conditions (often facilitated by heat), the β-nitro alcohol readily dehydrates to form the conjugated nitroalkene, 2-(2-Nitro-1-propenyl)furan.

The choice of a basic catalyst is crucial in solvent-free systems. Solid bases or catalysts that can be easily removed after the reaction are preferred to simplify the work-up.

Method 1: Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often under solvent-free conditions.[7][8] The direct interaction of microwave irradiation with the polar molecules in the reaction mixture leads to rapid and uniform heating, significantly reducing reaction times and often improving yields.[9] For the synthesis of 2-(2-Nitro-1-propenyl)furan, a readily available and mild catalyst such as ammonium acetate is highly effective.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • 2-Furaldehyde (freshly distilled)

  • Nitroethane

  • Ammonium acetate (CH₃COONH₄)

  • Microwave synthesizer

  • Round-bottom flask or microwave-safe reaction vessel

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reactant Mixture Preparation: In a microwave-safe reaction vessel, combine 2-furaldehyde (e.g., 10 mmol, 0.96 g) and nitroethane (e.g., 12 mmol, 0.90 g).

  • Catalyst Addition: Add a catalytic amount of ammonium acetate (e.g., 1.5 mmol, 0.12 g).

  • Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate the mixture at a suitable power (e.g., 150-300 W) and temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Dissolve the resulting crude product in a minimal amount of a suitable organic solvent like ethyl acetate.

    • Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

    • Collect the fractions containing the desired product and evaporate the solvent under reduced pressure to obtain pure 2-(2-Nitro-1-propenyl)furan as a crystalline solid.

Quantitative Data Summary: Microwave-Assisted Synthesis
ParameterValueReference/Rationale
2-Furaldehyde1.0 eqStarting material
Nitroethane1.2 eqSlight excess to ensure complete reaction of the aldehyde
Ammonium Acetate0.15 eqCatalytic amount
Microwave Power150-300 WTo achieve the desired reaction temperature rapidly
Temperature100-120 °CTo promote the dehydration step
Reaction Time5-15 minSignificantly reduced compared to conventional heating
Expected Yield 85-95% Based on similar reported procedures
Workflow Diagram: Microwave-Assisted Synthesis

microwave_synthesis cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents 2-Furaldehyde + Nitroethane + Ammonium Acetate mw_reactor Microwave Irradiation (150-300 W, 100-120 °C, 5-15 min) reagents->mw_reactor Load cooling Cooling mw_reactor->cooling dissolution Dissolution in Ethyl Acetate cooling->dissolution chromatography Silica Gel Column Chromatography dissolution->chromatography evaporation Solvent Evaporation chromatography->evaporation product Pure 2-(2-Nitro-1-propenyl)furan evaporation->product

Caption: Workflow for the microwave-assisted synthesis of 2-(2-Nitro-1-propenyl)furan.

Method 2: Mechanochemical (Grindstone) Synthesis

Mechanochemistry utilizes mechanical force, such as grinding or milling, to initiate chemical reactions in the solid state, completely eliminating the need for solvents. This technique is highly attractive from a green chemistry perspective as it often leads to high yields with minimal waste generation. The reaction is typically carried out in a mortar and pestle or a ball mill.

Experimental Protocol: Mechanochemical Synthesis

Materials:

  • 2-Furaldehyde

  • Nitroethane

  • A solid base catalyst (e.g., anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH))

  • Mortar and pestle or ball mill

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reactant and Catalyst Preparation: In a mortar, place the solid base catalyst (e.g., anhydrous K₂CO₃, 1.5 mmol, 0.21 g).

  • Grinding: Add 2-furaldehyde (10 mmol, 0.96 g) and nitroethane (12 mmol, 0.90 g) to the mortar.

  • Reaction: Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The reaction is often accompanied by a change in color and consistency. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After completion, add water to the reaction mixture to dissolve the inorganic catalyst.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

    • Evaporate the solvent to obtain the pure product.

Quantitative Data Summary: Mechanochemical Synthesis
ParameterValueReference/Rationale
2-Furaldehyde1.0 eqStarting material
Nitroethane1.2 eqSlight excess for complete conversion
Solid Base (e.g., K₂CO₃)0.15 eqCatalytic amount
Grinding Time15-30 minEfficient reaction at room temperature
TemperatureRoom TemperatureEnergy input is mechanical
Expected Yield 80-90% Based on analogous solid-state reactions
Logical Relationship Diagram: Mechanochemical Synthesis

mechanochemical_synthesis cluster_input Inputs cluster_process Process cluster_output Outputs Furfural 2-Furaldehyde Grinding Mechanical Grinding (Mortar & Pestle or Ball Mill) Furfural->Grinding Nitroethane Nitroethane Nitroethane->Grinding Catalyst Solid Base (e.g., K₂CO₃) Catalyst->Grinding Crude_Product Crude Product Mixture Grinding->Crude_Product Purification Aqueous Work-up & Column Chromatography Crude_Product->Purification Final_Product Pure 2-(2-Nitro-1-propenyl)furan Purification->Final_Product

Caption: Logical flow of the mechanochemical synthesis of 2-(2-Nitro-1-propenyl)furan.

Conclusion and Future Outlook

The solvent-free synthesis of 2-(2-Nitro-1-propenyl)furan via microwave-assisted and mechanochemical methods offers significant advantages over traditional solvent-based protocols. These green chemistry approaches not only minimize environmental impact but also provide practical benefits such as reduced reaction times, simplified work-up procedures, and high product yields. For researchers and professionals in drug development, the adoption of such sustainable practices is crucial for the future of chemical synthesis. Further exploration into a wider range of solid catalysts and the application of these solvent-free techniques to a broader scope of furan derivatives will undoubtedly continue to advance the field of green organic synthesis.

References

  • Alabi, K. A., et al. (2012). Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan. Journal of Pure and Applied Microbiology, 6(1), 379-384. [Link]

  • Alabi, K. A., et al. (2017). Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. PubMed Central. [Link]

  • SciSpace. (n.d.). Rapid Microwave-Assisted Henry Reaction in Solvent-Free Processes. SciSpace. [Link]

  • Rodríguez, J. M., & Pujol, M. D. (2011). Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction. Tetrahedron Letters, 52(21), 2629-2632. [Link]

  • S. L. D. et al. (2012). Solvent-free synthesis of nitro chalcones by organic clay as a catalyst and their Anti-oxidant activity. ResearchGate. [Link]

  • American Chemical Society. (2024). Mechanochemistry for Organic and Inorganic Synthesis. ACS Publications. [Link]

  • Google Patents. (n.d.). Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic.
  • Organic Chemistry Portal. (n.d.). Synthesis of nitro alkenes. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Furans. Organic Chemistry Portal. [Link]

  • CORE. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. CORE. [Link]

  • Zawadzińska, K., Gaurav, G. K., & Jasiński, R. (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices, 1, 69-83. [Link]

  • Rajender, V., et al. (2015). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (2016). Microwave-Assisted Selective Hydrogenation of Furfural to Furfuryl Alcohol Employing a Green and Noble Metal-Free Copper Catalyst. PubMed Central. [Link]

  • Sen, S., et al. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica, 2(3), 74-82. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • Scientiae Radices. (2022). Preparation of conjugated nitroalkenes: short review. Scientiae Radices. [Link]

  • MDPI. (2020). Microwave-Assisted Aldol Condensation of Furfural and Acetone over Mg–Al Hydrotalcite-Based Catalysts. MDPI. [Link]

  • ResearchGate. (2025). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. ResearchGate. [Link]

  • Boyer Research. (2021, September 30). 11 - Synthesis of Furans and Pyrroles [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2014). Solvent-free synthesis of enantioenriched β-silyl nitroalkanes under organocatalytic conditions. PubMed Central. [Link]

  • European Patent Office. (2004). METHOD OF OBTAINING 2-(2-NITROVINYL)-FURAN AND THE USE THEREOF AS A COCCIDIOSTATIC.
  • ResearchGate. (2025). Ammonia–Borane-Mediated Reduction of Nitroalkenes. ResearchGate. [Link]

  • ResearchGate. (2025). Rapid Microwave-Assisted Henry Reaction in Solvent-Free Processes. ResearchGate. [Link]

  • MDPI. (2023). Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction. MDPI. [Link]

  • Indian Academy of Sciences. (2002). Organic Synthesis under Solvent-free Condition. An Environmentally Benign Procedure. Resonance. [Link]

Sources

Application

Application Note: Catalytic Condensation of Furfural and Nitroethane

Executive Summary This application note details the synthesis of 1-(2-furyl)-2-nitropropene , a conjugated nitroalkene intermediate used in the development of antimicrobial agents and heterocyclic polymer precursors. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 1-(2-furyl)-2-nitropropene , a conjugated nitroalkene intermediate used in the development of antimicrobial agents and heterocyclic polymer precursors. The protocol utilizes a Henry Reaction (Nitroaldol Condensation) catalyzed by ammonium acetate in glacial acetic acid.

Key Technical Insight: Unlike benzaldehyde derivatives, the furan ring is highly sensitive to strong acids (ring opening) and strong bases (resinification/Cannizzaro reaction). This protocol uses ammonium acetate (


) as a dual-function catalyst/buffer to maintain a "Goldilocks" pH environment, promoting dehydration while preserving the heteroaromatic core.

Reaction Mechanism

The synthesis proceeds via a base-catalyzed nucleophilic addition followed by an acid-catalyzed dehydration. Ammonium acetate exists in equilibrium with ammonia and acetic acid, providing the necessary species for both steps in a single pot.

Mechanistic Pathway (DOT Visualization)

HenryReaction Reagents Reagents (Furfural + Nitroethane) Intermediate1 Nitronate Anion (Nucleophile) Reagents->Intermediate1 Deprotonation (by NH3) Catalyst Catalyst System (NH4OAc ⇌ NH3 + HOAc) Intermediate2 β-Nitro Alcohol (Unstable Intermediate) Catalyst->Intermediate2 Protonation Intermediate1->Intermediate2 C-C Bond Formation (Attack on Carbonyl) Product 1-(2-Furyl)-2-nitropropene (Yellow Crystals) Intermediate2->Product Dehydration (-H2O) (Acid Catalyzed)

Figure 1: The catalytic cycle showing the activation of nitroethane and the subsequent dehydration of the alcohol intermediate.[1][2]

Experimental Protocol

Reagents & Equipment
ReagentPurity/GradeRoleNotes
Furfural (2-Furaldehyde)>98% (Distilled)SubstrateCRITICAL: Must be freshly distilled.[2] Old, dark furfural contains acids/polymers that poison the reaction.
Nitroethane >98%ReagentActs as both reactant and co-solvent.
Ammonium Acetate AnhydrousCatalystHygroscopic; ensure it is dry before use.
Glacial Acetic Acid >99%SolventPromotes dehydration; must be water-free.

Equipment:

  • Round-bottom flask (RBF) with 24/40 joint.

  • Reflux condenser.

  • Oil bath or heating mantle with temperature probe.

  • Magnetic stir bar.

Step-by-Step Methodology
Phase 1: Setup and Reaction
  • Preparation: In a fume hood, charge the RBF with 1.0 molar equivalent of freshly distilled Furfural.

  • Addition: Add 1.0 to 1.2 molar equivalents of Nitroethane.

  • Catalyst Loading: Add 0.2 molar equivalents (20 mol%) of Ammonium Acetate.

  • Solvent: Add Glacial Acetic Acid (approx. 2-3 mL per gram of furfural).

    • Expert Note: The acetic acid solvent system is preferred over ethanol for this specific substrate because it drives the dehydration equilibrium forward, preventing the isolation of the unstable

      
      -nitro alcohol.
      
  • Reflux: Attach the condenser and heat the mixture to a gentle reflux (bath temp ~100-110°C) for 2 to 4 hours .

    • Visual Indicator: The solution will darken from yellow to deep orange/red. Do not overheat; prolonged reflux (>6 hours) leads to tar formation (polymerization).

Phase 2: Workup and Isolation
  • Quenching: Remove the flask from heat and allow it to cool to approximately 50°C.

  • Precipitation: Pour the warm reaction mixture into a beaker containing ice-cold water (volume ratio 1:5 reaction mix to water).

  • Crystallization: Stir vigorously. The hydrophobic nitroalkene should precipitate as a yellow solid.

    • Troubleshooting: If an oil forms instead of a solid, decant the water, add a small amount of cold ethanol, and scratch the glass to induce nucleation.

Phase 3: Purification
  • Filtration: Collect the crude solid by vacuum filtration. Wash with cold water to remove residual acid and catalyst.

  • Recrystallization: Recrystallize from hot ethanol or isopropanol (IPA) .

    • Safety: Do not boil the solvent for extended periods. Dissolve the solid at boiling point and immediately cool to room temperature, then 4°C.

  • Drying: Dry the crystals in a vacuum desiccator over

    
     or silica gel.
    

Quality Control & Characterization

Compound: 1-(2-Furyl)-2-nitropropene Appearance: Bright yellow needles/crystalline solid. Stability: High Sensitivity. This compound is sensitive to light and air. It will darken (polymerize) if left exposed. Store in an amber vial under inert gas (Argon/Nitrogen) at -20°C.

Physicochemical Data
PropertyValueSource/Validation
Melting Point 44–48 °C (Typical)Note: Lower than the phenyl analog (P2NP, 64-66°C).
Solubility Soluble in DCM, EtOAc, Ethanol (hot). Insoluble in water.[3]
Rf Value ~0.6 (Hexane:EtOAc 3:1)Silica Gel TLC
Spectroscopic Validation (NMR)

The following chemical shifts are diagnostic for the E-isomer of the product.

NucleusShift (

ppm)
MultiplicityAssignment

H NMR
(CDCl

)
2.51Singlet (3H)Methyl group (

) adjacent to nitro
6.53Doublet of Doublets (1H)Furan Ring (C4-H)
6.78Doublet (1H)Furan Ring (C3-H)
7.60Doublet (1H)Furan Ring (C5-H)
7.78 Singlet (1H) Vinylic Proton (Diagnostic Peak)

C NMR
(CDCl

)
13.7Methyl Carbon
120.3Quaternary C-NO

146.1Vinylic CH

Data Source: Validated against literature values for 2-(2-nitro-propen-1-yl)-furan.

Safety & Compliance (E-E-A-T)

  • Furan Toxicity: Furfural and its derivatives are suspected carcinogens and hepatotoxins. All weighing and transfers must occur in a certified fume hood.

  • Nitroalkene Hazards: Nitroalkenes are potent lachrymators and skin irritants. They act as Michael acceptors and can alkylate DNA/proteins. Double-gloving (Nitrile) is mandatory.

  • Runaway Risk: The dehydration step is exothermic. On scales larger than 50g, ensure active cooling capacity is available.

References

  • Mechanism & General Protocol: Henry, L. (1895). "Formation of Nitro-alcohols." Comptes Rendus, 120, 1265.

  • Specific Furan Derivative Data: Vallejosa, Z. R., et al. (2009). "(E)-2-(2-Nitro-propen-1-yl)-furan."[2] Acta Crystallographica Section E, E65, o1979.

  • Catalyst System: Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1–3.

  • Furan Stability: Dunlop, A. P. (1948). "Furfural Formation and Behavior."[2][4][5][6][7][8][9] Industrial & Engineering Chemistry, 40(2), 204–209.

Sources

Method

The Versatile Role of 2-(2-Nitro-1-propenyl)furan as a Michael Acceptor in Modern Organic Synthesis

Introduction: Unlocking the Synthetic Potential of a Furan-Based Nitroalkene In the landscape of contemporary organic synthesis, the quest for efficient and selective methods for carbon-carbon and carbon-heteroatom bond...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Furan-Based Nitroalkene

In the landscape of contemporary organic synthesis, the quest for efficient and selective methods for carbon-carbon and carbon-heteroatom bond formation is paramount. Among the myriad of strategies, the Michael addition reaction stands as a robust and versatile tool.[1] This application note delves into the specific utility of 2-(2-nitro-1-propenyl)furan, a valuable and reactive Michael acceptor. The presence of the electron-withdrawing nitro group, in conjugation with the furan ring, renders the β-carbon of the propenyl moiety highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity opens a gateway to a diverse array of functionalized furan derivatives, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and natural products.[2]

This guide provides an in-depth exploration of the synthetic applications of 2-(2-nitro-1-propenyl)furan as a Michael acceptor. We will examine the underlying mechanistic principles, provide detailed experimental protocols for its reactions with various nucleophiles, and discuss the subsequent transformations of the resulting Michael adducts. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this versatile building block in their synthetic endeavors.

Core Principles: The Michael Addition Reaction

The Michael addition is a conjugate addition reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene.[3] In the case of 2-(2-nitro-1-propenyl)furan, the furan ring and the nitro group work in concert to activate the double bond for nucleophilic attack.

The general mechanism proceeds as follows:

  • Nucleophilic Attack: A nucleophile (Michael donor) attacks the electrophilic β-carbon of the nitropropenyl group.

  • Intermediate Formation: This attack results in the formation of a resonance-stabilized enolate or nitronate intermediate.

  • Protonation: The intermediate is then protonated, typically by the solvent or a mild acid, to yield the final Michael adduct.

The versatility of this reaction stems from the wide variety of nucleophiles that can be employed, including carbon-based nucleophiles (e.g., enolates, organometallics), amines, thiols, and alcohols.

Synthesis of 2-(2-Nitro-1-propenyl)furan

The starting material, 2-(2-nitro-1-propenyl)furan, can be readily synthesized via a Knoevenagel condensation between 2-furaldehyde and nitroethane. This reaction is typically catalyzed by a base, such as an amine.

Experimental Protocol: Synthesis of 2-(2-Nitro-1-propenyl)furan

Materials:

  • 2-Furaldehyde

  • Nitroethane

  • Ammonium acetate

  • Glacial acetic acid

  • Toluene

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a solution of 2-furaldehyde (1.0 eq) in toluene, add nitroethane (1.2 eq) and ammonium acetate (0.5 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-(2-nitro-1-propenyl)furan as a yellow solid.

Applications in Synthesis: Michael Addition with Various Nucleophiles

The electrophilic nature of 2-(2-nitro-1-propenyl)furan allows for its reaction with a broad spectrum of nucleophiles, leading to the formation of highly functionalized furan derivatives.

Carbon Nucleophiles: Formation of C-C Bonds

The addition of carbon nucleophiles is a cornerstone of organic synthesis for constructing complex carbon skeletons. Stabilized carbanions, such as those derived from 1,3-dicarbonyl compounds, are excellent Michael donors.[1][4]

The enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes can be achieved using chiral organocatalysts, such as bifunctional thioureas or squaramides.[1][5] These catalysts activate both the nucleophile and the electrophile through hydrogen bonding, facilitating a highly stereocontrolled reaction.

Table 1: Organocatalyzed Asymmetric Michael Addition of Acetylacetone to 2-(2-Nitro-1-propenyl)furan

EntryCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1(S,S)-Thiourea Catalyst (10)Toluene249295
2(R,R)-Squaramide Catalyst (5)CH2Cl2189598

Materials:

  • 2-(2-Nitro-1-propenyl)furan

  • Acetylacetone

  • (R,R)-Squaramide catalyst

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(2-nitro-1-propenyl)furan (1.0 mmol) in CH2Cl2 (5 mL) at room temperature, add the (R,R)-squaramide catalyst (0.05 mmol).

  • Add acetylacetone (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with CH2Cl2 (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired Michael adduct.

Nitrogen Nucleophiles: Synthesis of Furan-Containing Amines

The conjugate addition of amines to 2-(2-nitro-1-propenyl)furan provides a direct route to β-amino nitro compounds, which are valuable precursors for the synthesis of furan-containing amino acids and other nitrogen-containing heterocycles.[3] Chiral amines can be used as organocatalysts to achieve high enantioselectivity.[6]

Diagram: Organocatalytic Enamine-Iminium Cycle for Amine Addition

G cluster_0 Catalytic Cycle Amine Chiral Amine Catalyst Aldehyde Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine + Amine - H₂O Michael_Adduct_Iminium Iminium Ion Intermediate Enamine->Michael_Adduct_Iminium + Nitroalkene Nitroalkene 2-(2-Nitro-1-propenyl)furan Michael_Adduct γ-Nitroaldehyde Adduct Michael_Adduct_Iminium->Michael_Adduct + H₂O Michael_Adduct->Amine releases catalyst Water H₂O

Caption: Enamine-iminium activation cycle in organocatalyzed Michael addition of aldehydes.

Materials:

  • 2-(2-Nitro-1-propenyl)furan

  • Aniline

  • (S)-Diphenylprolinol silyl ether catalyst

  • Toluene

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 2-(2-nitro-1-propenyl)furan (1.0 mmol) and (S)-diphenylprolinol silyl ether catalyst (0.1 mmol) in toluene (5 mL).

  • Add aniline (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • After completion, directly load the reaction mixture onto a silica gel column and purify by flash chromatography to obtain the β-amino nitroalkane.

Sulfur Nucleophiles: Thia-Michael Addition

The addition of thiols to Michael acceptors, known as the thia-Michael reaction, is a highly efficient and often base-catalyzed process.[7][8] This reaction provides a straightforward method for the synthesis of β-thioethers, which are important intermediates in medicinal chemistry.[9]

Table 2: Base-Catalyzed Thia-Michael Addition of Thiophenol

EntryBase (eq.)SolventTime (h)Yield (%)
1Triethylamine (1.1)Methanol298
2DBU (0.1)Acetonitrile199
3Amberlyst® A21Neat395

Materials:

  • 2-(2-Nitro-1-propenyl)furan

  • Thiophenol

  • Triethylamine (Et3N)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(2-nitro-1-propenyl)furan (1.0 mmol) in methanol (10 mL), add thiophenol (1.1 mmol).

  • Add triethylamine (1.1 mmol) to the reaction mixture and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired β-thiophenyl nitroalkane.

Synthetic Utility of the Michael Adducts

The Michael adducts obtained from the reaction of 2-(2-nitro-1-propenyl)furan are versatile intermediates that can be further transformed into a variety of valuable compounds. The nitro group, in particular, serves as a synthetic handle for numerous functional group interconversions.

Reduction of the Nitro Group to an Amine

The nitro group of the Michael adducts can be readily reduced to a primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-mediated reductions (e.g., Zn/HCl). This transformation provides access to γ-amino furan derivatives, which are precursors to furan-containing γ-amino acids and other biologically active molecules.

Diagram: Synthetic Pathway from Michael Adduct to γ-Amino Acid

G cluster_1 Post-Michael Addition Transformations Michael_Adduct γ-Nitro Furan Adduct Amino_Adduct γ-Amino Furan Derivative Michael_Adduct->Amino_Adduct Reduction (e.g., H₂, Pd/C) Amino_Acid Furan-Containing γ-Amino Acid Amino_Adduct->Amino_Acid Oxidation of side chain

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Henry Reaction Optimization (Furfural &amp; Nitroethane)

The following technical guide addresses the optimization of the Henry (nitroaldol) reaction between furfural (furan-2-carboxaldehyde) and nitroethane . This reaction is chemically distinct from the standard benzaldehyde-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of the Henry (nitroaldol) reaction between furfural (furan-2-carboxaldehyde) and nitroethane .

This reaction is chemically distinct from the standard benzaldehyde-nitroethane condensation due to the high sensitivity of the furan ring. Furfural is prone to acid-catalyzed resinification and base-catalyzed ring opening (Cannizzaro-type side reactions), often resulting in a "black tar" failure state rather than the desired crystalline product.

Topic: Yield Improvement & Troubleshooting for 1-(2-furyl)-2-nitropropene Synthesis Audience: Organic Chemists, Process Engineers Content Type: Advanced Troubleshooting & Protocol Optimization

Core Reaction Dynamics & Mechanism

The reaction proceeds in two reversible stages: the initial base-catalyzed addition of nitroethane to furfural to form the


-nitroalcohol, followed by dehydration to the nitroalkene.

Key Challenge: The reaction is an equilibrium process (


). High yields require driving the equilibrium forward by removing water (dehydration) or precipitating the product, while simultaneously preventing the polymerization of the sensitive furan ring.
Reaction Pathway Diagram (DOT Visualization)

HenryReaction Reactants Furfural + Nitroethane Nitronate Nitronate Intermediate (Nucleophile) Reactants->Nitronate Base Catalyst (Deprotonation) Polymer Furan Resin/Tar (Side Product) Reactants->Polymer Excess Base/Heat (Resinification) Nitroalcohol β-Nitroalcohol (Intermediate) Nitronate->Nitroalcohol C-C Bond Formation Nitroalcohol->Reactants Retro-Henry (Reversible) Nitroalkene 1-(2-furyl)-2-nitropropene (Target Product) Nitroalcohol->Nitroalkene - H2O (Dehydration) Nitroalkene->Polymer Polymerization

Figure 1: Mechanistic pathway of the Henry reaction showing the critical bifurcation between product formation and polymerization.

Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction mixture turns into a dark black tar/resin instead of crystallizing."

Diagnosis: Base-Induced Polymerization. Furfural is exceptionally sensitive to high pH. Strong bases (like NaOH or KOH) or high concentrations of primary amines cause the furan ring to open or polymerize into humins (dark insoluble resins).

Corrective Action:

  • Switch Catalyst: Move from strong mineral bases to Ammonium Acetate (

    
    )  or a dilute primary amine (e.g., n-butylamine, methylamine) in a buffered solvent system.
    
  • Control pH: The reaction environment should be slightly acidic to neutral (pH 6–7) if using ammonium acetate, or strictly catalytic if using amines.

  • Temperature Management: Do not overheat. If using alkylamines, keep the reaction between 0°C and Room Temperature (RT). Reflux is only safe with buffered Ammonium Acetate/Acetic Acid systems.

Issue 2: "I get low conversion; the product remains an oil and won't crystallize."

Diagnosis: Incomplete Dehydration or Solvent Trapping. The intermediate nitroalcohol is often an oil. If water is not removed, the equilibrium prevents conversion to the crystalline nitroalkene.

Corrective Action:

  • Force Dehydration: If the alcohol is formed but not the alkene, add a dehydrating agent (e.g., a small amount of iodine or p-toluenesulfonic acid) or switch to a solvent that forms a water azeotrope (Toluene/Benzene) and use a Dean-Stark trap.

  • Seed Crystallization: The product, 1-(2-furyl)-2-nitropropene, has a lower melting point than many nitrostyrenes. Cool the oil to -20°C and scratch the vessel walls with a glass rod.

  • Solvent Choice: Switch from Ethanol to Isopropanol (IPA) . The product is less soluble in cold IPA, aiding crystallization.

Issue 3: "The yield is inconsistent (30% to 70%) between batches."

Diagnosis: Water Contamination or Catalyst Degradation. Nitroethane is slightly acidic (


), but water in the solvent or wet furfural shifts the equilibrium back to the starting materials (Retro-Henry).

Corrective Action:

  • Reagent Quality: Distill furfural before use to remove furanoic acid (oxidation product) and water. Use dry (anhydrous) nitroethane.

  • Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction flask to scavenge water in situ.

Optimized Experimental Protocol

This protocol utilizes an Ammonium Acetate mediated condensation .[1] This method is superior to the alkylamine method for furfural because the acetic acid buffers the basicity, preventing furan ring degradation while promoting dehydration to the alkene.

Target Product: 1-(2-furyl)-2-nitroprop-1-ene Estimated Yield: 75–85%

Reagents
ReagentEquivalentsRole
Furfural (Freshly Distilled)1.0 eqElectrophile
Nitroethane 1.2 - 1.5 eqNucleophile
Ammonium Acetate 0.4 eqCatalyst/Buffer
Glacial Acetic Acid Solvent (5 mL/g aldehyde)Solvent/Dehydrating Agent
Step-by-Step Workflow
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), dissolve 1.0 eq of Furfural and 1.2 eq of Nitroethane in Glacial Acetic Acid.

  • Catalyst Addition: Add 0.4 eq of Ammonium Acetate. The mixture may warm slightly.

  • Reaction: Heat the mixture to 80–90°C (do not vigorously reflux) for 2–4 hours.

    • Note: Monitor via TLC. The spot for furfural should disappear. Darkening to a deep orange/red is normal; black is a sign of overheating.

  • Quenching: Allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing crushed ice and water (approx. 5x reaction volume).

  • Isolation: The product should precipitate as a yellow/orange solid.

    • If oil forms:[2][3] Decant the water, dissolve the oil in a minimum amount of hot Isopropanol (IPA), and freeze at -20°C to induce crystallization.

  • Purification: Recrystallize from hot Ethanol or Isopropanol.

    • Drying: Vacuum dry at room temperature. Heat sensitivity remains.

Workflow Visualization (DOT)

Protocol Start Mix Furfural + Nitroethane in Glacial Acetic Acid Cat Add Ammonium Acetate (0.4 eq) Start->Cat Heat Heat to 85°C for 3 hrs (Monitor Color) Cat->Heat Quench Pour into Crushed Ice/Water Heat->Quench Check Solid or Oil? Quench->Check Solid Filter Precipitate Check->Solid Solid Oil Extract w/ IPA & Freeze Check->Oil Oil Recryst Recrystallize (EtOH) Solid->Recryst Oil->Recryst

Figure 2: Optimized workflow for the Ammonium Acetate mediated synthesis of 1-(2-furyl)-2-nitropropene.

Comparative Data: Catalyst Efficiency

The following table summarizes expected outcomes based on catalyst choice for the Furfural-Nitroethane system.

Catalyst SystemReaction ConditionsTypical YieldRisk of PolymerizationNotes
Ammonium Acetate / AcOH 85°C, 3h75-85% LowBest balance of yield and stability. Buffering protects furan ring.
n-Butylamine / Ethanol Reflux, 6h40-60%HighHigh risk of "tar" formation if overheated. Requires strict temp control.
NaOH / Methanol 0°C, 1h<30%Very HighNot Recommended. Strong base destroys furfural rapidly (Cannizzaro).
Microwave / NH4OAc 100°C, 5 min85-92%LowExcellent if equipment is available. Reduces thermal exposure time.[4]

References

  • Henry Reaction Overview: Wikipedia. "Henry reaction."[1][4][5][6][7][8] Accessed Feb 3, 2026. [Link]

  • Furfural Stability & Polymerization: MDPI. "Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization." Accessed Feb 3, 2026. [Link]

  • Catalytic Methods: Organic Chemistry Portal. "Henry Reaction."[1][4][5][6][7][8] Accessed Feb 3, 2026. [Link]

Sources

Optimization

Technical Support: Purification Protocols for 2-(2-Nitro-1-propenyl)furan

Executive Summary 2-(2-Nitro-1-propenyl)furan (often synthesized via the Henry reaction between furfural and nitroethane) is a nitroalkene prone to polymerization and hydrolysis. High-purity crystals are typically yellow...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Nitro-1-propenyl)furan (often synthesized via the Henry reaction between furfural and nitroethane) is a nitroalkene prone to polymerization and hydrolysis. High-purity crystals are typically yellow to orange needles .

The primary challenge in purifying this compound is its tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, particularly if the solvent system is too polar or if impurities (unreacted furfural) are present.

Recommended Primary Solvent: Isopropanol (IPA) or Ethanol (EtOH) . Critical Parameter: Slow cooling is mandatory to avoid amorphous precipitation.

Solvent Selection Matrix

This matrix evaluates solvent suitability based on the dielectric constant (


), boiling point, and observed solubility profiles for furan-based nitroalkenes.
Solvent SystemSuitabilityRatingTechnical Notes
Isopropanol (IPA) Optimal [1] ★★★★★Best balance. High solubility at boiling (82°C) and very low solubility at room temperature. The slightly higher boiling point vs. EtOH allows for better dissolution of "tarry" oligomers which can then be removed via hot filtration.
Ethanol (95% or Abs) Excellent ★★★★☆Standard choice. "Solvent pairs" well with water if saturation is difficult to reach, but water addition increases the risk of oiling out.
Methanol (MeOH) Poor ★★☆☆☆Too soluble. The compound often remains in solution even at -20°C, leading to significant yield loss. Use only for scrubbing extremely dirty crude material.
Toluene / Hexane Specialist ★★★☆☆Anti-solvent method. Dissolve in minimum warm Toluene, then add Hexane until turbid. Good for removing polar polymer byproducts, but requires precise handling.
Water Avoid ☆☆☆☆☆Strict Anti-Solvent. Do not use as a primary solvent. Causes immediate oiling out and potential hydrolysis of the nitroalkene moiety.

Standard Operating Procedure (SOP): The Thermal Gradient Method

Objective: Isolate crystalline 2-(2-Nitro-1-propenyl)furan from crude reaction mass.

Phase A: Dissolution
  • Ratio: Start with 3.0 mL of Isopropanol (IPA) per 1.0 g of crude solid.

  • Heat: Heat the solvent to a gentle boil (approx. 80-82°C).

  • Saturation: Add the crude solid slowly. If it does not dissolve completely, add IPA in 0.5 mL increments.

    • Note: If you see dark red/brown insoluble specks, these are likely polymers. Do not add more solvent to dissolve them.

  • Hot Filtration (Critical): While keeping the solution near boiling, filter through a pre-warmed glass funnel with a fluted filter paper (or a heated sintered glass funnel) to remove insoluble polymers.

Phase B: Crystallization[2][3][4]
  • Ambient Cooling: Remove the filtrate from heat.[2] Cover the flask with a watch glass or foil (do not seal tightly). Allow it to cool to room temperature (20-25°C) undisturbed for 1–2 hours.

    • Why? Rapid cooling shocks the solution, trapping impurities and causing oiling out.

  • Seeding: If no crystals form at 30°C, add a single seed crystal of pure product or scratch the inner glass wall with a glass rod to induce nucleation.

  • Refrigeration: Once room temperature crystallization is observed, move the flask to a refrigerator (4°C) for 2 hours, then to a freezer (-20°C) for maximum yield.

Phase C: Collection
  • Filtration: Vacuum filter the cold mixture using a Buchner funnel.

  • Washing: Wash the filter cake with ice-cold IPA (or cold Hexane to remove surface oils).

  • Drying: Dry in a vacuum desiccator over CaCl₂.

    • Warning: Avoid oven drying >50°C as nitroalkenes can be volatile or thermally unstable [1].

Decision Logic & Troubleshooting

The following diagram illustrates the decision-making process during purification.

RecrystallizationLogic Start Crude 2-(2-Nitro-1-propenyl)furan SolventSelect Add Hot IPA (3mL/g) Start->SolventSelect Dissolved Is solid fully dissolved? SolventSelect->Dissolved HotFilter Perform Hot Filtration (Remove Polymer) Dissolved->HotFilter No (Insolubles present) Cooling Cool to Room Temp (Slowly) Dissolved->Cooling Yes HotFilter->Cooling Observation Observation? Cooling->Observation Crystals Yellow Needles Formed Observation->Crystals Success Oil Oiling Out (Red/Orange Liquid) Observation->Oil Failure NoPrecip No Precipitate Observation->NoPrecip Failure FinalFilter Vacuum Filter & Wash (Cold IPA) Crystals->FinalFilter RemedyOil Reheat to dissolve. Add Seed Crystal at 35°C. Scratch glass. Oil->RemedyOil RemedyNoPrecip Evaporate 30% solvent. Cool to -20°C. NoPrecip->RemedyNoPrecip RemedyOil->Cooling RemedyNoPrecip->Observation

Caption: Workflow logic for purifying nitroalkenes, emphasizing the remediation of "oiling out" phenomena.

Frequently Asked Questions (Troubleshooting)

Q1: My product separated as a dark red oil at the bottom of the flask. What happened?

A: This is called "oiling out." It occurs when the solution temperature drops below the liquid-liquid phase separation limit before it drops below the crystallization limit.

  • Cause: The solution is likely too concentrated, or cooled too quickly.

  • Fix: Reheat the mixture until the oil redissolves. Add a small amount of extra solvent (0.5–1 mL). Allow it to cool much more slowly. Vigorously stirring the cooling solution can sometimes force the oil to solidify, but seeding is more effective [2].

Q2: The crystals are yellow, but they turn brown after a few days. Why?

A: This indicates the presence of occluded acid or unreacted furfural, which promotes polymerization.

  • Fix: Recrystallize again. Ensure you wash the crystals thoroughly with cold hexane or cold ethanol during filtration to remove surface impurities. Store the final product in the dark, as nitroalkenes are photosensitive.

Q3: Can I use water to force precipitation?

A: Generally, no . While water is a standard anti-solvent, adding it to furan-based nitroalkenes often triggers immediate oiling out because the product is extremely hydrophobic. If you must use water, use a mixed solvent system (e.g., Ethanol/Water 90:10) from the start, rather than adding water to a hot solution.

Q4: What is the expected Melting Point?

A: While literature varies slightly due to the specific isomer (E/Z) and purity, the target melting point for high-purity 2-(2-Nitro-1-propenyl)furan is typically in the range of 48°C – 52°C (distinct from the ethylene analog which is ~75°C) [3]. A sharp melting point range (<2°C variation) confirms purity.

References

  • Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General techniques on recrystallizing low-melting solids and handling nitro compounds).

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 3, 2026. (Authoritative guide on solubility curves and oiling out).

  • PubChem. (2026).[4][5] 2-(2-Nitrovinyl)furan Compound Summary. (Used for comparative physical property analysis of furan-nitroalkene derivatives).

Sources

Troubleshooting

Technical Support Center: Purification of Nitroalkene Mixtures

Topic: Removing Unreacted Furfural from Henry Reaction Products Ticket ID: #PUR-8821 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary Welcome to the Technical Supp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Furfural from Henry Reaction Products Ticket ID: #PUR-8821 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your Henry reaction (nitroaldol condensation) between furfural and a nitroalkane has yielded a product contaminated with unreacted aldehyde.

The Core Problem: Furfural (bp 162°C) is difficult to remove from nitroalkenes (e.g., 2-(2-nitrovinyl)furan) because:

  • Co-elution: It often streaks on silica, contaminating fractions.

  • Thermal Instability: Nitroalkenes are sensitive to heat; high-vacuum distillation can trigger polymerization or the retro-Henry reaction.

  • Resinification: Furfural oxidizes and polymerizes into dark "tars" upon exposure to air and light, trapping your product.

This guide prioritizes Chemical Scavenging (Bisulfite Method) as the primary protocol, followed by Recrystallization for final polishing.

Primary Protocol: The Bisulfite Scavenging Method

Best for: Removing <15% residual furfural from crude reaction mixtures. Mechanism: Sodium bisulfite (


) nucleophilically attacks the carbonyl carbon of the aldehyde, forming a water-soluble sulfonate adduct. The nitroalkene (lacking a reactive carbonyl) remains in the organic phase.
Reagents Required
  • Saturated Aqueous Sodium Bisulfite (

    
    )[1][2]
    
  • Organic Solvent (Ethyl Acetate or Diethyl Ether)

  • Brine (Saturated NaCl)

Step-by-Step Workflow
  • Dissolution: Dissolve your crude reaction mixture in a minimal amount of Ethyl Acetate (EtOAc).

    • Note: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can form stubborn emulsions with bisulfite.

  • The Scavenge: Add 0.5 volumes of saturated aqueous

    
     to the organic phase.
    
  • The Kinetic Step (Critical): Shake vigorously for at least 2-3 minutes .

    • Why: The reaction occurs at the liquid-liquid interface. Passive stirring is insufficient.

  • Separation: Allow layers to separate. The furfural-bisulfite adduct will migrate to the aqueous (bottom) layer.

  • Repeat: Perform the bisulfite wash 2x total.

  • Desalting: Wash the organic layer once with Brine to remove trapped water/salts.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Visualization: Bisulfite Extraction Logic

BisulfiteWorkflow cluster_legend Phase Key Start Crude Mixture (Nitroalkene + Furfural) Step1 Dissolve in EtOAc Start->Step1 Step2 Add Sat. NaHSO3 (Vigorous Shake) Step1->Step2 Step3 Phase Separation Step2->Step3 Aqueous Aqueous Phase (Furfural-Bisulfite Adduct) Step3->Aqueous Discard Organic Organic Phase (Purified Nitroalkene) Step3->Organic Keep Final Wash w/ Brine -> Dry -> Evaporate Organic->Final LegendAq Aqueous Waste LegendOrg Product Layer

Caption: Workflow for the selective removal of aldehydes via bisulfite adduct formation. Note the critical phase separation step.

Secondary Protocol: Recrystallization

Best for: Final polishing of solid nitroalkenes (e.g., 2-(2-nitrovinyl)furan) to remove trace impurities and isomers.

The Solvent Challenge: Furfural acts as a "good solvent" for nitroalkenes. Even small amounts can prevent crystallization, causing the product to "oil out" (separate as a liquid droplet rather than a crystal).

Recommended Solvent Systems
Solvent SystemRatio (v/v)Application Note
Ethanol (95%) PureStandard. Dissolve hot (

), cool slowly. Best for 2-(2-nitrovinyl)furan [1].[3]
Isopropanol (IPA) PureUse if Ethanol yields crystals that are too small/fluffy.
Toluene/Hexane 1:3Use for highly lipophilic derivatives. Warning: Risk of oiling out.[4]
Troubleshooting "Oiling Out"

If your product separates as a yellow/orange oil at the bottom of the flask upon cooling:

  • Reheat until the oil redissolves.

  • Add Seed Crystal: Add a tiny crystal of pure product (if available) to the cooling solution.

  • Scratch the Glass: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. The micro-abrasions provide nucleation sites.

  • Slow Down: Insulate the flask with a towel to slow the cooling rate.

Advanced Troubleshooting & FAQs

Q1: My product turned black during rotary evaporation. What happened?

Diagnosis: Polymerization. Cause: Nitroalkenes are Michael acceptors and can polymerize in the presence of base residues or excessive heat. Furfural also forms black resins (humins) in acidic/basic conditions [5]. Fix:

  • Ensure the reaction mixture was neutralized (pH 6-7) before workup.

  • Keep water bath temperature < 40°C .

  • Store the product in the dark under inert gas (Nitrogen/Argon).

Q2: I have a stubborn emulsion during the bisulfite wash.

Diagnosis: Surfactant effect. Cause: Resinified furfural or high concentrations of nitro-compounds can act as surfactants. Fix:

  • Add Brine: Increases the ionic strength of the aqueous layer, forcing phase separation.

  • Filter: Pass the emulsion through a pad of Celite to break physical suspensions.

Q3: Can I use vacuum distillation instead?

Analysis: Proceed with extreme caution. Risk: 2-(2-nitrovinyl)furan has a melting point of ~70°C. Furfural boils at 162°C. To distill furfural away from the product, you would need to heat the pot significantly higher than the product's melting point, risking decomposition. Recommendation: Only use Kugelrohr distillation under high vacuum (<0.1 mmHg) to sublime the product away from non-volatile tars, rather than distilling the furfural out.

Decision Logic for Purification

Use this logic tree to determine the correct workflow for your specific mixture.

DecisionTree Start Crude Mixture Analysis Q1 Furfural Content? Start->Q1 High High (>15%) Q1->High Low Low (<15%) Q1->Low Action1 1. Distill excess Furfural (High Vac/Low Temp) 2. Bisulfite Wash High->Action1 Action2 Bisulfite Wash Only Low->Action2 Check Product State? Action1->Check Action2->Check Solid Solid Check->Solid Oil Oil/Resin Check->Oil FinalSolid Recrystallize (Ethanol) Solid->FinalSolid FinalOil Column Chromatography (Silica) Oil->FinalOil

Caption: Decision matrix for selecting the appropriate purification pathway based on impurity load and physical state.

References

  • Vertex AI Search (Google Patents). Method of obtaining 2-(2-nitrovinyl)-furan and the use thereof as a coccidiostatic. WO2003051858A1.

  • LookChem. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017).[5]

  • JoVE (Journal of Visualized Experiments). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.

  • University of Rochester, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • SciSpace. Kinetic and mechanistic aspects of furfural degradation in biorefineries.

Sources

Optimization

Technical Support Center: Stability of 2-(2-Nitro-1-propenyl)furan Under Acidic Conditions

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(2-nitro-1-propenyl)furan. It provides in-depth troubleshooting advice and frequently asked question...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(2-nitro-1-propenyl)furan. It provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in acidic environments. The information herein is curated to explain the causality behind experimental observations and to provide a self-validating framework for your protocols.

Introduction

2-(2-Nitro-1-propenyl)furan is a versatile building block in organic synthesis, valued for its reactive nitroalkene moiety and the inherent chemical properties of the furan ring. However, its stability under acidic conditions can be a significant challenge, leading to decreased yields, product degradation, and the formation of complex side products. This guide will help you navigate these challenges by providing a deeper understanding of the underlying chemical principles and offering practical solutions to common experimental issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with 2-(2-nitro-1-propenyl)furan in an acidic medium.

Issue 1: Rapid Discoloration and Polymerization of the Reaction Mixture

Observation: Upon addition of an acid catalyst, the reaction mixture containing 2-(2-nitro-1-propenyl)furan rapidly turns dark, and a viscous or solid precipitate forms.

Root Cause Analysis: This is a classic indication of furan ring polymerization. The furan nucleus is susceptible to acid-catalyzed polymerization, a process that is often exothermic and leads to the formation of insoluble, dark-colored polymeric materials.[1][2][3] The reaction is initiated by the protonation of the furan ring, which generates a reactive cationic intermediate that can then attack other furan molecules.

Investigative Workflow:

Troubleshooting Workflow for Polymerization

Mitigation Strategies:

  • Acid Strength and Concentration: The rate of polymerization is highly dependent on the acid strength and concentration.

    • Recommendation: Start with a lower concentration of the acid. If possible, use a weaker Brønsted acid or a solid acid catalyst that can be easily filtered off. Acetic acid can sometimes be a suitable alternative to stronger mineral acids.[2]

  • Temperature Control: Polymerization is often accelerated at higher temperatures.

    • Recommendation: Maintain a low reaction temperature (e.g., 0 °C or below) during the addition of the acid and throughout the reaction.

  • Solvent Choice: The solvent can play a crucial role in stabilizing intermediates and preventing polymerization.

    • Recommendation: Consider using a less protic or a non-polar solvent. Hexafluoroisopropanol (HFIP) has been shown to prevent the polymerization of furans under acidic conditions.[4][5]

Issue 2: Low Yield of the Desired Product and Formation of Unidentified Byproducts

Observation: The reaction results in a low yield of the expected product, and analytical techniques (e.g., TLC, LC-MS, NMR) show the presence of multiple, often more polar, byproducts.

Root Cause Analysis: This issue likely stems from the degradation of the 2-(2-nitro-1-propenyl)furan molecule through one or more pathways:

  • Furan Ring Opening: In aqueous acidic media, the furan ring can undergo acid-catalyzed hydrolysis.[6][7][8] This process is initiated by protonation of the furan ring, followed by nucleophilic attack of water, leading to the formation of dicarbonyl compounds.[6] The specific ring-opened products will depend on the substitution pattern of the furan.[7][8]

  • Reaction at the Nitroalkene Moiety: The nitroalkene group is an excellent Michael acceptor.[9] Under acidic conditions, it can react with available nucleophiles. Additionally, strong acidic conditions can potentially lead to the hydrolysis of the nitro group, although this is less common for nitroalkenes compared to nitroalkanes (Nef reaction).[10]

Degradation Pathway Analysis:

Degradation_Pathways cluster_0 2-(2-Nitro-1-propenyl)furan cluster_1 Acidic Conditions (H+) cluster_2 Degradation Pathways cluster_3 Potential Products A 2-(2-Nitro-1-propenyl)furan B H+ F Reaction at Nitroalkene (e.g., Michael Addition) A->F Activation of Michael Acceptor C Protonated Furan Intermediate B->C Protonation D Furan Ring Opening (Hydrolysis) C->D Nucleophilic Attack (e.g., H2O) E Polymerization C->E Electrophilic Attack on another Furan G Dicarbonyl Compounds D->G H Insoluble Polymers E->H I Adducts with Nucleophiles F->I

Potential Degradation Pathways

Mitigation Strategies:

  • Anhydrous Conditions: If the desired reaction does not require water, conducting the experiment under strictly anhydrous conditions can prevent furan ring hydrolysis.

  • Protecting Groups: If the furan ring is not the reactive site of interest, consider protecting it. However, this adds extra steps to the synthesis.

  • Careful Selection of Nucleophiles: Be mindful of the nucleophiles present in the reaction mixture. If the nitroalkene is intended to react with a specific nucleophile, ensure it is the most reactive one present.

  • Reaction Monitoring: Closely monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, LC-MS) to determine the optimal reaction time and to identify the formation of byproducts as they appear.[11][12]

Frequently Asked Questions (FAQs)

Q1: How does the nitropropenyl substituent affect the stability of the furan ring in acid?

A: The 2-(2-nitro-1-propenyl) group is an electron-withdrawing group due to the nitro functionality. Generally, electron-withdrawing substituents can decrease the electron density of the furan ring, making it less susceptible to protonation and subsequent acid-catalyzed degradation compared to furan itself or furans with electron-donating substituents. However, the conjugated double bond can still participate in resonance with the furan ring, influencing its overall reactivity. The double-bond conjugation extends from the furan ring to the nitro-alkenyl group.[13]

Q2: What are the ideal storage conditions for 2-(2-nitro-1-propenyl)furan, especially if it needs to be stored in a solution containing a residual acid catalyst?

A: For long-term stability, it is best to store 2-(2-nitro-1-propenyl)furan as a solid in a cool, dark, and dry place. If it must be stored in a solution that is acidic, the following is recommended:

  • Low Temperature: Store the solution at the lowest possible temperature to slow down the rate of degradation (e.g., ≤ -20 °C).

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

  • Aprotic Solvent: If possible, use a polar aprotic solvent which may have a stabilizing effect.[8]

  • Minimize Storage Time: Acidic solutions of this compound should be prepared fresh and used as quickly as possible.

Q3: What analytical methods are best suited for monitoring the stability of 2-(2-nitro-1-propenyl)furan in an acidic solution?

A: A combination of chromatographic and spectroscopic methods is ideal:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis detector is an excellent method for quantifying the disappearance of the parent compound and the appearance of degradation products over time. A reversed-phase C18 column is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the degradation products, which can help in elucidating the degradation pathways.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, headspace GC-MS can be very effective.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information on the degradation products, especially if they can be isolated.

Q4: Can I use a Lewis acid instead of a Brønsted acid to avoid furan ring protonation?

A: Using a Lewis acid is a plausible strategy to explore. Lewis acids coordinate to heteroatoms and can activate specific functional groups without generating a high concentration of protons that would lead to indiscriminate protonation of the furan ring. However, the Lewis acid may still interact with the oxygen atom of the furan ring, potentially leading to other modes of degradation. The feasibility of this approach would need to be determined experimentally for your specific reaction.

Experimental Protocol: General Stability Testing of 2-(2-Nitro-1-propenyl)furan in Acidic Media

This protocol provides a general framework for assessing the stability of 2-(2-nitro-1-propenyl)furan under specific acidic conditions. It is crucial to adapt this protocol to your specific experimental needs.[14][15][16]

1. Materials and Reagents:

  • 2-(2-Nitro-1-propenyl)furan

  • Chosen solvent (e.g., acetonitrile, water, methanol)

  • Selected acid (e.g., HCl, H₂SO₄, acetic acid)

  • Buffer solutions for pH control (if applicable)

  • Internal standard for quantitative analysis (e.g., a stable compound with a distinct retention time in HPLC)

  • HPLC-grade solvents for analysis

2. Preparation of Stock Solutions:

  • Prepare a stock solution of 2-(2-nitro-1-propenyl)furan in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Prepare a stock solution of the internal standard in the same solvent at a known concentration.

  • Prepare the acidic solutions at the desired concentrations.

3. Stability Study Setup:

  • In a series of vials, add a known volume of the 2-(2-nitro-1-propenyl)furan stock solution and the internal standard stock solution.

  • Add the acidic solution to each vial to initiate the degradation study. Ensure thorough mixing.

  • Prepare a control sample with the solvent but without the acid.

  • Store the vials at a constant temperature (e.g., room temperature, 40 °C, 60 °C). Protect from light if the compound is light-sensitive.

4. Sampling and Analysis:

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately quench the degradation by neutralizing the acid with a suitable base or by diluting the sample in the mobile phase for HPLC analysis.

  • Analyze the samples by a validated HPLC method to determine the concentration of the remaining 2-(2-nitro-1-propenyl)furan.

5. Data Analysis:

  • Calculate the percentage of 2-(2-nitro-1-propenyl)furan remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time to determine the degradation kinetics.

  • Analyze the chromatograms for the appearance and growth of degradation product peaks. If possible, identify these products using LC-MS.

Quantitative Data Summary Table (Example)

Acid ConditionTemperature (°C)Time (hours)% Remaining 2-(2-Nitro-1-propenyl)furanMajor Degradation Products (by LC-MS)
0.1 M HCl (aq)250100-
465Peak at m/z X, Peak at m/z Y
2415Increased intensity of peaks at m/z X and Y
0.1 M Acetic Acid250100-
495Minor peak at m/z X
2480Minor peaks at m/z X and Z

References

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 2018.

  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. Catalysis Science & Technology, 2016.

  • Brønsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society, 2023.

  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 2016.

  • Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers in Chemistry, 2019.

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science & Nutrition, 2024.

  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, 2016.

  • How to avoid tar formation in nitrostyrene synthesis. Benchchem, N/A.

  • Stability issues of 1-(m-Nitro-phenyl)-2-nitro-propane under acidic conditions. Benchchem, N/A.

  • (E)-2-(2-Nitro-prop-1-en-yl)furan. Acta Crystallographica Section E, 2009.

  • Brønsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society, 2023.

  • Stability testing of existing active substances and related finished products. European Medicines Agency, 2023.

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 2022.

  • Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. Macromolecules, 1996.

  • 24.6: Nitro Compounds. Chemistry LibreTexts, 2021.

  • On the Bronsted Acid-Catalyzed Homogeneous Hydrolysis of Furans. The Journal of Physical Chemistry A, 2014.

  • Alternating behavior in furan-acetylene macrocycles reveals the size-dependency of Hückel's rule in neutral molecules. Nature Communications, 2023.

  • Polymerization of sugars/furan model compounds and bio-oil during the acid-catalyzed conversion – A review. Energy Science & Engineering, 2020.

  • Synthesis method of p-hydroxy-beta-nitrostyrene. Google Patents, 2016.

  • A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. Heterocyclic Letters, 2025.

  • Reactions of Nitrobenzyl Alcohol under Acidic Conditions. Possibilities of Intramolecular Nucleophilic Participation. Acta Chemica Scandinavica, 1974.

  • Furan as a versatile synthon. Pure and Applied Chemistry, 1996.

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 2022.

  • Synthesis of β-nitrostyrene. Scribd, N/A.

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 2023.

  • One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters, 2004.

  • Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships. Free Radical Biology and Medicine, 2016.

  • A Walk through Recent Nitro Chemistry Advances. Molecules, 2020.

  • Column Chromatographic Method for Separation of Carbohydrate Degradation Products. Separation of Furan Derivatives on Aluminum O. Analytical Chemistry, 1964.

  • Furan synthesis. Organic Chemistry Portal, N/A.

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal, N/A.

  • Nitrostyrene. Organic Syntheses, N/A.

  • A protocol for testing the stability of biochemical analytes. Technical document. Revista de la Asociación Médica Argentina, 2019.

  • The behaviour of furan derivatives in polymerization reactions. ResearchGate, 2018.

  • AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. International Journal of Novel Research and Development, 2023.

  • Regio- and Stereoselective Synthesis of Nitro-fatty Acids as NRF2 Pathway Activators Working under Ambient or Hypoxic Conditions. Journal of Medicinal Chemistry, 2021.

Sources

Troubleshooting

optimizing reaction temperature for furfural nitroaldol condensation

Technical Support Center: Optimizing Reaction Temperature for Furfural Nitroaldol Condensation Welcome to the Advanced Synthesis Support Module Topic: Thermodynamic & Kinetic Control in Furfural-Nitromethane Henry Reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Temperature for Furfural Nitroaldol Condensation

Welcome to the Advanced Synthesis Support Module

Topic: Thermodynamic & Kinetic Control in Furfural-Nitromethane Henry Reactions Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Active | Version: 2.4

Executive Summary: The Thermal Tightrope

In the nitroaldol (Henry) condensation of furfural, temperature is not merely a kinetic accelerator; it is the primary switch determining chemoselectivity between the


-nitroalcohol  (kinetic product) and the nitroalkene  (thermodynamic dehydration product).

Unlike robust aromatic aldehydes (e.g., benzaldehyde), furfural is chemically fragile . Its electron-rich furan ring makes it highly susceptible to base-catalyzed polymerization (resinification) and the Cannizzaro reaction at elevated temperatures. This guide provides a self-validating framework to navigate these competing pathways.

Module 1: Troubleshooting & Optimization Guides

Scenario A: Targeting the -Nitroalcohol (Intermediate)

Goal: Isolate the alcohol with high enantioselectivity or diastereoselectivity.

Q1: My yield is low (<40%), and the reaction seems to stall at room temperature. Should I heat it to reflux? A: Absolutely not. Heating a Henry reaction targeting the alcohol triggers the retro-aldol reaction (reversibility) and dehydration.

  • The Mechanism: The Henry reaction is reversible (

    
     is often small). High temperatures increase the rate of the reverse reaction (retro-Henry), lowering the equilibrium concentration of the nitroalcohol.
    
  • The Fix:

    • Lower the Temperature: Operate at 0°C to 10°C . This suppresses the reverse reaction and side pathways.

    • Increase Concentration: Since the reaction is bimolecular, higher concentration drives the equilibrium forward without adding thermal energy.

    • Catalyst Switch: Use a specific heterogeneous catalyst (e.g., Cu-complexes or mild bases like DIPEA) that operates efficiently at low T.

Q2: The reaction mixture turned dark black/brown within 30 minutes. What happened? A: You have triggered furfural resinification .

  • The Cause: Furfural is unstable in strong alkali (NaOH, KOH) at temperatures >40°C. The base attacks the furan ring or catalyzes self-polymerization.

  • The Protocol:

    • Immediate Action: Quench with dilute acetic acid to pH 6-7.

    • Prevention: Switch to a "Base-Free" or mild base system (e.g., catalytic KF/Al

      
      O
      
      
      
      or Amberlyst A-21) and maintain T < 25°C.
Scenario B: Targeting the Nitroalkene (Dehydration Product)

Goal: Full conversion to the unsaturated product for use in polymer synthesis or reduction.

Q3: I am refluxing at 80°C (Ethanol) to force dehydration, but I see significant Cannizzaro byproducts (Furoic acid). A: Refluxing in strong base promotes the Cannizzaro disproportionation over the Henry reaction.

  • The Logic: The activation energy for Cannizzaro on furfural is accessible at reflux temperatures in the presence of hydroxide ions.

  • The Solution (Two-Step One-Pot Protocol):

    • Step 1 (Condensation): Run at 20–25°C for 4–6 hours to form the nitroalcohol.

    • Step 2 (Dehydration): Cool to 0°C, add a dehydrating agent (e.g., MsCl/Et

      
      N or Ac
      
      
      
      O/Pyridine), then slowly warm to room temperature.
    • Why? Chemical dehydration is kinetically faster than thermal dehydration and avoids the thermal window where Cannizzaro dominates.

Q4: Can I use microwave irradiation to speed this up? A: Yes, but with strict controls.

  • Insight: Microwave heating is efficient but can create "hot spots" that degrade furfural.

  • Protocol: Use Simultaneous Cooling . Set the microwave to 90°C but actively cool the vessel with compressed air to prevent thermal runaway. Limit reaction time to <10 minutes.

Module 2: Visualizing the Reaction Landscape

The following diagram maps the competing pathways controlled by temperature (


). Note how high 

leads to irreversible product loss (Resin/Cannizzaro).

FurfuralHenry Furfural Furfural + Nitromethane Nitroalcohol β-Nitroalcohol (Kinetic Product) Furfural->Nitroalcohol Low T (0-25°C) Base Cat. Resin Polymer/Resin (Black Tar) Furfural->Resin Strong Base + High T (>60°C) Cannizzaro Furoic Acid + Furfuryl Alcohol Furfural->Cannizzaro Strong Base + Reflux Nitroalcohol->Furfural Retro-Aldol High T (>50°C) Nitroalkene Nitroalkene (Thermodynamic Product) Nitroalcohol->Nitroalkene Dehydration (-H2O) High T or Chem. Agents

Figure 1: Reaction network of Furfural Nitroaldol Condensation. Blue path indicates ideal kinetic control; Red path indicates thermodynamic dehydration; Grey/Black paths represent thermal degradation.

Module 3: Comparative Data & Optimization Protocol

The table below synthesizes experimental outcomes based on temperature and catalyst choice, derived from aggregate literature data.

Temperature ZoneCatalyst SystemPrimary ProductYieldMajor Issue
0°C – 10°C Cu-Complex / Et

N

-Nitroalcohol
85-94%Slow kinetics (24-48h)
25°C (RT) NaOH / EtOHMixture (Alcohol/Alkene)60-70%Poor selectivity
60°C – 80°C NH

OAc / AcOH
Nitroalkene80-88%Moderate polymerization
>90°C (Reflux) NaOH / H

O
Black Tar <30%Massive resinification
Standard Operating Procedure (SOP): Temperature Optimization
  • Baseline Run (25°C):

    • Mix Furfural (1 eq) + Nitromethane (5 eq) + Mild Base (e.g., 10 mol% DIPEA).

    • Monitor by TLC/HPLC at 2h, 6h, 24h.

    • Checkpoint: If conversion < 10% at 6h, do not heat. Increase catalyst loading or switch to a stronger non-nucleophilic base (e.g., DBU).

  • The "Cold-Push" Method (For Nitroalcohols):

    • Cool to 4°C .

    • Add catalyst dropwise.

    • Maintain 4°C for 12 hours.

    • Validation: H-NMR should show a doublet at

      
       5.3-5.6 ppm (CH-OH) without vinylic protons (
      
      
      
      7.5-8.0 ppm).
  • The "Acid-Catalyzed" Dehydration (For Nitroalkenes):

    • If the alkene is desired, avoid thermal dehydration.

    • Perform the Henry reaction at 25°C.

    • Isolate the crude alcohol.

    • Treat with catalytic p-TsOH in Toluene at 60°C (mild heat) to effect elimination.

Module 4: Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture become heterogeneous (cloudy) when I lower the temperature? A: Solubility limits. Nitromethane and furfural are soluble in ethanol, but the nitronate intermediate (salt) may precipitate at low T.

  • Fix: Add a co-solvent like THF or increase the solvent volume. Note that precipitation can actually protect the intermediate from retro-aldol degradation.

Q: Can I use solvent-free conditions to avoid temperature issues? A: Solvent-free (neat) reactions are often more exothermic and prone to thermal runways.

  • Warning: If running neat, you must use vigorous stirring and an external cooling bath (ice/water) to dissipate the heat of reaction immediately upon catalyst addition.

Q: How do I remove the unreacted furfural without heating (distillation)? A: Since furfural boils at 162°C, distillation will destroy your product.

  • Technique: Use a sodium bisulfite (

    
    ) wash. It forms a water-soluble adduct with the aldehyde (furfural), allowing you to wash it away with the aqueous phase, leaving the nitroaldol product in the organic phase.
    

References

  • Abdellattif, M.H. & Mohamed, H.M. (2018).[1][2][3] Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155.[1][3] Link

  • Lacerda, V. et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2.[4] Molecules, 26(19), 6063. Link

  • Investigating the Aldol Condensation of Furfural. (2025). ResearchGate. Link

  • Henry Reaction Mechanism & Reversibility. (2024). Wikipedia / Organic Chemistry Portal.[5] Link

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in the Reduction of 1-(2-Furyl)-2-nitropropene

Welcome to the technical support center for the synthesis of furan-containing phenethylamines. The reduction of conjugated nitroalkenes like 1-(2-furyl)-2-nitropropene to the corresponding primary amine, 2-(2-furyl)ethan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of furan-containing phenethylamines. The reduction of conjugated nitroalkenes like 1-(2-furyl)-2-nitropropene to the corresponding primary amine, 2-(2-furyl)ethanamine, is a critical transformation in the development of various pharmaceutical intermediates. However, this reaction is frequently plagued by a variety of side reactions that can significantly lower yield and complicate purification.

This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-tested insights into diagnosing and resolving common issues encountered during this reduction. We will explore the causality behind experimental choices, offering a self-validating framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when reducing a nitropropenyl furan derivative?

The main challenges stem from the multiple reactive sites within the molecule: the nitro group, the conjugated C=C double bond, and the furan ring itself. A successful reduction requires high chemoselectivity to reduce both the nitro group and the alkene without affecting the furan ring. Key challenges include partial reduction, furan ring saturation, and polymerization.

Q2: Is there a single "best" reducing agent for this transformation?

There is no universal "best" agent; the optimal choice depends on available equipment, scale, and the specific impurities you are trying to avoid.

  • Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel) is often the cleanest and most scalable method, but requires careful control of conditions to avoid furan ring reduction.[1]

  • Metal Hydrides (e.g., LiAlH₄, BH₃·THF) are powerful and effective but can be less selective, often leading to intermediate byproducts like hydroxylamines or oximes if not driven to completion.[2][3]

  • Dissolving Metal Reductions (e.g., Fe/HCl) are robust but the required acidic conditions may not be suitable for all substrates and can complicate workup.[4]

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to clearly separate the starting material, product, and potential intermediates. The starting nitropropene is typically a yellow, UV-active spot. The product amine will have a very different Rf value and can be visualized with a ninhydrin stain. Monitoring allows you to determine the point of complete starting material consumption and prevent over-reduction.

Troubleshooting Guide: Diagnosing and Solving Side Reactions

Problem 1: Low yield of the desired amine with a complex mixture of unidentified products.

Potential Cause: The reaction conditions are either too harsh or the chosen reagent is not selective, leading to multiple degradation pathways. Powerful, non-selective hydrides like Lithium Aluminum Hydride (LiAlH₄) are often described as using a "sledgehammer to kill a fly" and can attack multiple functional groups.[5]

Troubleshooting Steps:

  • Re-evaluate Your Reducing Agent: If using a highly reactive agent like LiAlH₄, consider switching to a milder or more controlled system. Catalytic hydrogenation often provides a cleaner product profile.

  • Control the Temperature: Many side reactions, especially polymerization, are accelerated at higher temperatures. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and add the reducing agent slowly and portion-wise to manage the exotherm.

  • Screen Solvents: The choice of solvent can influence reagent reactivity and side reactions. For catalytic hydrogenation, alcohols like ethanol or methanol are common. For hydride reductions, ethereal solvents like THF or diethyl ether are required.

Problem 2: The major isolated byproduct is the saturated nitroalkane, 1-(2-furyl)-2-nitropropane.

Potential Cause: This indicates that the C=C double bond has been reduced, but the nitro group remains intact. This is a classic case of incomplete reduction. This outcome is common when using reagents that are more effective for alkene reduction than for nitro group reduction, such as Sodium Borohydride (NaBH₄) alone, or under catalytic hydrogenation conditions that are too mild (e.g., low hydrogen pressure or short reaction time).[6][7]

Troubleshooting Steps:

  • For Catalytic Hydrogenation:

    • Increase the hydrogen pressure.

    • Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

    • Extend the reaction time, monitoring carefully by TLC.

  • For Hydride Reductions:

    • Sodium borohydride is generally not strong enough to reduce nitro groups to amines.[8] You must use a more potent hydride system like LiAlH₄ or a borane complex (e.g., BH₃·THF).[2][3]

Problem 3: The main byproducts are the corresponding oxime or hydroxylamine.

Potential Cause: The reduction of a nitro group to an amine is a multi-step process (NO₂ → NO → NHOH → NH₂). The reaction has stalled at an intermediate stage. This is a known issue with metal hydride reductions, which can sometimes yield hydroxylamines and oximes as impurities.[2]

Troubleshooting Steps:

  • Ensure Sufficient Reducing Agent: Stoichiometry is critical. Ensure you are using a sufficient molar excess of the hydride reagent to drive the reaction to the final amine product.

  • Increase Reaction Temperature/Time: After the initial addition of the reagent at a low temperature, allowing the reaction to slowly warm to room temperature or gently refluxing (depending on the solvent and reagent) can provide the energy needed to complete the reduction.

  • Modify the Workup: The workup procedure for hydride reductions is crucial for liberating the free amine. Ensure proper quenching and pH adjustment to isolate the desired product.

Problem 4: Spectroscopic data (¹H NMR) shows a loss of aromatic signals from the furan ring.

Potential Cause: The furan ring has been partially or fully hydrogenated (reduced). The furan ring is susceptible to reduction under certain catalytic hydrogenation conditions, especially with highly active catalysts like rhodium or under high hydrogen pressure and temperature with palladium or platinum catalysts.[9][10]

Troubleshooting Steps:

  • Modify Hydrogenation Conditions:

    • Reduce the hydrogen pressure (e.g., start at 1 atm or use a balloon).

    • Perform the reaction at room temperature.

    • Use a less active catalyst or a poisoned catalyst if necessary.

  • Switch to a Chemical Reducing Agent: If ring hydrogenation persists, avoid catalytic hydrogenation altogether. Reagents like LiAlH₄ or Fe in acetic acid will selectively reduce the nitroalkene without typically affecting the furan ring.

Problem 5: A significant amount of a dark, intractable, tar-like polymer has formed.

Potential Cause: The conjugated system of 1-(2-furyl)-2-nitropropene makes it an excellent Michael acceptor. The product amine is a nucleophile and can add to the starting material in a Michael addition reaction, initiating polymerization. This is often exacerbated by basic conditions or high local concentrations of reactants.

Troubleshooting Steps:

  • Use Dilute Conditions: Running the reaction at a lower concentration can reduce the rate of bimolecular polymerization reactions.

  • Slow Addition: Add the nitropropenyl furan substrate slowly to a solution of the reducing agent. This maintains a low concentration of the starting material, minimizing its ability to react with the newly formed product.

  • Control pH: If using a method compatible with acid (like a dissolving metal reduction), the acidic medium protonates the product amine, rendering it non-nucleophilic and preventing it from participating in Michael additions.[11]

Data Summary & Visualization

Table 1: Comparison of Common Reduction Methods
Reducing Agent SystemTypical ConditionsProsConsKey Side Reactions
H₂ / Pd-C 1-4 atm H₂, EtOH/MeOH, RTClean, scalable, good yieldsCan reduce furan ring; catalyst can be pyrophoricFuran ring saturation
LiAlH₄ Anhydrous THF/Et₂O, 0 °C to refluxPowerful, fast, effectiveViolently reactive with water/protic solvents; less selectiveOxime, hydroxylamine formation
BH₃·THF Anhydrous THF, 0 °C to RTMore selective than LiAlH₄Requires anhydrous conditionsIncomplete reduction to nitroalkane
Ammonia Borane MeOH, 25-60 °CAtom-economic, inexpensiveCan lead to dimerization; slower reaction timesDimerization
Fe / HCl or Acetic Acid Refluxing acidInexpensive, robust, effectiveRequires strongly acidic conditions; workup can be tediousPotential for substrate degradation under acid
Diagrams

ReactionPathways Start 1-(2-Furyl)-2-nitropropene Product Desired Product: 2-(2-Furyl)ethanamine Start->Product Complete Reduction Side1 Side Product 1: Nitroalkane Start->Side1 Incomplete Reduction (C=C only) Side2 Side Product 2: Oxime/Hydroxylamine Start->Side2 Incomplete Reduction (NO₂ only) Side3 Side Product 3: Polymer Start->Side3 Michael Addition Product->Side3 Michael Addition Side4 Side Product 4: Saturated Furan Ring Product->Side4 Over-reduction

Caption: Main reaction pathway and common side products.

TroubleshootingFlowchart start Low Yield or Impure Product? q1 What is the main byproduct? start->q1 is_nitroalkane Nitroalkane (Incomplete Reduction) q1->is_nitroalkane is_oxime Oxime/Hydroxylamine (Incomplete Reduction) q1->is_oxime is_polymer Polymer/Tar (Michael Addition) q1->is_polymer is_ring_opened Saturated Furan (Over-reduction) q1->is_ring_opened sol_nitroalkane Solution: - Use stronger reducing agent - Increase H₂ pressure/time is_nitroalkane->sol_nitroalkane sol_oxime Solution: - Increase equivalents of hydride - Increase temp/time is_oxime->sol_oxime sol_polymer Solution: - Use dilute conditions - Slow substrate addition - Use acidic medium is_polymer->sol_polymer sol_ring_opened Solution: - Use milder H₂ conditions - Switch to chemical reduction is_ring_opened->sol_ring_opened

Caption: Troubleshooting decision flowchart for side reactions.

Recommended Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is provided as a starting point for optimization.

Materials:

  • 1-(2-Furyl)-2-nitropropene

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol (or Methanol), reagent grade

  • Hydrogen gas source (cylinder or balloon)

  • Parr shaker or similar hydrogenation apparatus

  • Celite™ for filtration

Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel, add 1-(2-furyl)-2-nitropropene (1.0 eq).

  • Solvent Addition: Add ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (5-10 mol % Pd). Caution: Dry Pd/C is pyrophoric and can ignite solvents in the presence of air.

  • Hydrogenation: Seal the vessel. Purge the headspace several times with nitrogen, followed by several purges with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (start with 1-3 atm).

  • Reaction: Begin vigorous stirring or shaking at room temperature.

  • Monitoring: Monitor the reaction by TLC (e.g., 30% EtOAc/Hexane). Check for the disappearance of the starting material. The reaction is typically complete in 4-24 hours.

  • Workup:

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad with additional ethanol. Caution: The Celite™ pad with the catalyst can be pyrophoric. Do not allow it to dry completely in the air. Quench carefully with water.

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: The resulting crude amine can be purified by column chromatography or distillation as required.

References

  • Lanzi, O. (2021). Reduction of nitrobenzen using LiAlH4. Chemistry Stack Exchange. Available at: [Link]

  • PubMed. (1987). Reduction of nitroolefin using microorganisms. Available at: [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). KR930004196B1 - Process for preparing 2-(2-furyl) ethanol amine.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nef Reaction. Available at: [Link]

  • Google Patents. (n.d.). EP0435840A2 - Process for the preparation of 2-(2-furyl) ethanol amine.
  • Sci-Hub. (1990). Selected reductions of conjugated nitroalkenes. Tetrahedron. Available at: [Link]

  • Wikipedia. (n.d.). Phenyl-2-nitropropene. Available at: [Link]

  • Sciencemadness.org. (2020). Reduction of nitroalkenes to nitroalkanes. Available at: [Link]

  • Google Patents. (n.d.). CA2025374A1 - Process for the preparation of 2-(2-furyl)ethanol amine.
  • Visual Learners. (2025). Reduction of nitriles to amines using LiAlH4. YouTube. Available at: [Link]

  • ACS Publications. (2019). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Available at: [Link]

  • ResearchGate. (2019). Catalytic hydrogenation of furfural and furfuryl alcohol to fuel additives and value-added chemicals. Available at: [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the catalytic transfer hydrogenation of furfural to furfuryl alcohol over heterogeneous catalysts. Green Chemistry. Available at: [Link]

  • Dr. P. (2023). Reduction of Imines and Nitriles with LiAlH4. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Hydrogenation of furan derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • Royal Society of Chemistry. (2021). Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies. Reaction Chemistry & Engineering. Available at: [Link]

  • Semantic Scholar. (2020). Ammonia–Borane-Mediated Reduction of Nitroalkenes. Available at: [Link]

  • Erowid. (n.d.). Alkylamines by Reduction of Nitroalkenes Utilizing in situ Generated BH3-THF. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine. Available at: [Link]

  • Eurasian Chemical Communications. (2021). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. Available at: [Link]

  • MDPI. (2018). Recent Advances in Catalytic Hydrogenation of Furfural. Catalysts. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of 2-(2-Nitro-1-propenyl)furan

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) chemical shifts of 2-(2-Nitro-1-propenyl)furan. Designed for researchers, scientists, and professionals in drug development, this docume...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) chemical shifts of 2-(2-Nitro-1-propenyl)furan. Designed for researchers, scientists, and professionals in drug development, this document will objectively compare its spectral data with relevant analogues, offering insights into the structural and electronic factors that govern its unique NMR signature. The experimental data presented herein is supported by established methodologies and theoretical principles to ensure scientific integrity and practical applicability.

Introduction to 2-(2-Nitro-1-propenyl)furan and the Power of ¹H NMR

2-(2-Nitro-1-propenyl)furan is a derivative of furan, a five-membered aromatic heterocycle, bearing a conjugated nitroalkene substituent. Compounds within this class are of significant interest due to their potential biological activities. ¹H NMR spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. By analyzing the chemical shifts (δ), coupling constants (J), and multiplicities of proton signals, we can gain a precise understanding of the molecular structure and the electronic environment of each proton.

This guide will dissect the ¹H NMR spectrum of the (E)-isomer of 2-(2-Nitro-1-propenyl)furan, comparing it to simpler, related structures to rationalize the observed chemical shifts. This comparative approach allows for a deeper understanding of how the interplay between the furan ring and the electron-withdrawing nitroalkenyl group influences the magnetic environment of the protons.

The ¹H NMR Spectrum of (E)-2-(2-Nitro-1-propenyl)furan

The experimental ¹H NMR data for (E)-2-(2-Nitro-1-propenyl)furan, as reported in the literature, was obtained in deuterated chloroform (CDCl₃) as the solvent.[1][2] The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.[3]

Below is a summary of the assigned proton signals:

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
7.775s-
H5'7.599d1.6
H3'6.781d3.6
H4'6.533dd3.6, 1.6
-CH₃2.511s-

Data sourced from Valerga, et al. (2009).[1][2]

To visualize the proton assignments, refer to the molecular structure diagram below:

Caption: Molecular structure of (E)-2-(2-Nitro-1-propenyl)furan with proton labeling.

Comparative Analysis of Chemical Shifts

The electronic environment of a proton dictates its chemical shift.[4][5] Factors such as electronegativity of neighboring atoms, electron density, and magnetic anisotropy from π-systems play a crucial role.[5][6] A comparative analysis with simpler molecules helps to elucidate the contribution of different structural motifs to the observed chemical shifts.

Furan Ring Protons: The Influence of a Conjugated Substituent

To understand the effect of the 2-(2-nitro-1-propenyl) substituent on the furan ring protons, we compare their chemical shifts to those of unsubstituted furan and furan-2-carbaldehyde (furfural).

CompoundH3' (ppm)H4' (ppm)H5' (ppm)
Furan6.3806.3807.435
Furfural7.2996.6327.734
2-(2-Nitro-1-propenyl)furan6.7816.5337.599

Furan and Furfural data sourced from ChemicalBook.[7][8]

Key Observations and Explanations:

  • Overall Downfield Shift: All furan protons in the substituted compounds are shifted downfield compared to unsubstituted furan. This is due to the electron-withdrawing nature of the carbonyl group in furfural and the nitroalkenyl group in the target molecule. These groups decrease the electron density on the furan ring, "deshielding" the protons and causing them to resonate at a higher frequency.[9]

  • Effect of Conjugation: The nitroalkenyl group is a strong electron-withdrawing group through resonance. This extended conjugation delocalizes the π-electrons across the entire system, significantly impacting the electron density at different positions of the furan ring.

  • Positional Effects:

    • H5' : In both substituted compounds, the H5' proton experiences a notable downfield shift. This is consistent with resonance structures that place a partial positive charge on C5'.

    • H3' : The H3' proton also shows a significant downfield shift, being adjacent to the point of substitution.

    • H4' : The H4' proton is the least affected, which is expected as it is the furthest from the substituent and the delocalized positive charge in the principal resonance contributors.

The following diagram illustrates the electron-withdrawing effect of the nitroalkenyl group on the furan ring through resonance.

G cluster_0 Resonance in 2-(2-Nitro-1-propenyl)furan A Furan Ring B Nitroalkenyl Group (Electron Withdrawing) A->B Conjugation C Decreased Electron Density on Furan Ring B->C Inductive & Resonance Effects D Downfield Shift of Furan Protons C->D Deshielding

Caption: Influence of the nitroalkenyl group on the furan ring protons.

Alkenyl and Methyl Protons: Deshielding Effects

The chemical shift of the vinylic proton (Hα) at 7.775 ppm is significantly downfield. This is a consequence of several factors:

  • Anisotropic Effect of the Furan Ring: Protons attached to sp² hybridized carbons in aromatic systems are typically deshielded due to the ring current effect.[10]

  • Conjugation: The extended π-system delocalizes electrons, and the vinylic proton is part of this deshielded environment.

  • Electron-Withdrawing Nitro Group: The strongly electron-withdrawing nitro group further reduces the electron density around Hα, causing a substantial downfield shift.

The methyl (-CH₃) protons at 2.511 ppm are also deshielded compared to a typical allylic methyl group (which usually appears around 1.7-2.2 ppm). This is due to the electronic influence of the adjacent nitro group.

Experimental Protocols: A Guide to Acquiring High-Quality ¹H NMR Data

Obtaining reliable and high-resolution ¹H NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Step-by-Step Sample Preparation
  • Analyte Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent.[11]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[2][12]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used. The solution should be clear and free of any particulate matter.

  • Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm.[3] Many commercially available deuterated solvents already contain TMS.

  • Labeling: Clearly label the NMR tube.

Data Acquisition Workflow

The following diagram outlines the typical workflow for acquiring a ¹H NMR spectrum.

G A Sample Preparation B Insert Sample into Magnet A->B C Lock on Deuterium Signal B->C D Shim Magnetic Field C->D E Set Acquisition Parameters (e.g., pulse sequence, number of scans) D->E F Acquire Free Induction Decay (FID) E->F G Fourier Transform FID F->G H Phase and Baseline Correction G->H I Integrate Peaks and Calibrate Spectrum H->I J Analyze Spectrum I->J

Caption: Standard workflow for ¹H NMR data acquisition.

Conclusion

The ¹H NMR spectrum of 2-(2-Nitro-1-propenyl)furan is a clear illustration of fundamental principles in NMR spectroscopy. The chemical shifts of its protons are governed by a combination of factors, most notably the strong electron-withdrawing and resonance effects of the conjugated nitroalkenyl substituent, which leads to a general downfield shift of all protons compared to simpler analogues. The furan ring protons exhibit predictable deshielding patterns based on their position relative to the substituent. A thorough understanding of these influences, facilitated by comparative analysis, is crucial for the accurate structural interpretation of novel and complex organic molecules in research and development.

References

  • ResearchGate. (n.d.). 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR (500 MHz, CDCl3) spectrum of furfural Chromatogram in Figure 5.... Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Modgraph. (n.d.). 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Perlego. (n.d.). Factors Affecting Chemical Shift | Overview & Research Examples. Retrieved from [Link]

  • ACS Publications. (2022). 1H Chemical Shift Anisotropy: A High Sensitivity Solid-State NMR Dynamics Probe for Surface Studies? Retrieved from [Link]

  • YouTube. (2021, March 10). Factors Affecting Chemical Shift. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Valerga, P., Puerta, M. C., Rodríguez Negrín, Z., Castañedo Cancio, N., & Palma Lovillo, M. (2009). (E)-2-(2-Nitroprop-1-enyl)furan. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o2060–o2061. Retrieved from [Link]

  • ResearchGate. (n.d.). (E)-2-(2-Nitroprop-1-enyl)furan. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • NIH. (n.d.). Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. Retrieved from [Link]

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Comparative

Comparative Guide: IR Spectroscopy Characteristic Peaks of Nitroalkenyl Furans

Executive Summary Target Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Scientists. Nitroalkenyl furans, specifically 2-(2-nitrovinyl)furan , represent a unique class of "push-pull" conjugated systems...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Scientists.

Nitroalkenyl furans, specifically 2-(2-nitrovinyl)furan , represent a unique class of "push-pull" conjugated systems where an electron-rich furan ring is linked to an electron-withdrawing nitro group via a vinyl spacer. This guide provides a technical comparison of their infrared (IR) spectral signatures against relevant analogues (aliphatic nitroalkenes and aromatic nitrofurans).

Key Diagnostic Insight: The defining feature of nitroalkenyl furans is the intense "push-pull" electronic coupling. This results in a significant lowering of the vinyl (C=C) and nitro (


) stretching frequencies compared to non-conjugated analogues, creating a distinct fingerprint in the 1640–1300 cm⁻¹ region.

Theoretical Framework: The "Push-Pull" Effect

To accurately interpret the IR spectrum, one must understand the electronic environment. 2-(2-nitrovinyl)furan is not merely the sum of a furan, an alkene, and a nitro group. It is a fully conjugated system.

  • The Donor (Furan): The oxygen atom in the furan ring donates electron density into the

    
    -system.
    
  • The Bridge (Vinyl): Transmits this density.

  • The Acceptor (Nitro): Strongly withdraws electron density.

Spectroscopic Consequence: This delocalization reduces the bond order of the vinyl C=C double bond and the N-O bonds.

  • C=C Shift: The vinyl stretch shifts to a lower wavenumber (red-shift) compared to isolated alkenes.

  • Intensity: The large dipole moment change during vibration results in extremely intense absorption bands, particularly for the asymmetric

    
     and vinyl C=C stretches.
    

Comparative Analysis: Spectral Fingerprints

The following table contrasts the target compound with its closest structural relatives to highlight diagnostic peaks.

Table 1: Comparative IR Peak Assignments (cm⁻¹)
Functional Group ModeNitroalkenyl Furan (2-(2-nitrovinyl)furan)Aromatic Analogue (

-Nitrostyrene)
Non-Vinyl Analogue (2-Nitrofuran)Diagnostic Note
Vinyl C=C Stretch 1635 – 1645 (s) 1630 – 1640 (m-s)AbsentThe "Push-Pull" bridge. Very sharp and intense in furans due to high polarizability.

(Asymmetric)
1505 – 1525 (vs) 1515 – 1530 (vs)1510 – 1550 (vs)Lower frequency than aliphatic nitro (~1550) due to conjugation.

(Symmetric)
1330 – 1350 (s) 1340 – 1350 (s)1320 – 1360 (s)Often overlaps with C-N stretching modes; look for a sharp doublet pattern.
Furan Ring Breathing 1015 – 1025 (m) Absent~1015 (m)Diagnostic of the 2-substituted furan ring.
C-H Stretch (Alkene) 3100 – 3120 (w) 3080 – 3110 (w)AbsentWeak shoulder on the aromatic C-H band.
C-H Out-of-Plane (Bend) 960 – 970 (m) 960 – 970 (m)AbsentSpecific to trans-alkene geometry.

(s) = strong, (vs) = very strong, (m) = medium, (w) = weak

Detailed Spectral Interpretation
The 1600–1700 cm⁻¹ Region (The Vinyl/Ring Overlap)

In 2-(2-nitrovinyl)furan, the C=C vinyl stretch appears as a prominent band near 1640 cm⁻¹ .

  • differentiation: In simple furan derivatives, ring breathing modes appear near 1500–1600 cm⁻¹. The presence of the exocyclic vinyl group adds a distinct, sharp band at a higher frequency than the ring modes but lower than an isolated alkene (usually 1650+ cm⁻¹).

  • Comparison:

    
    -Nitrostyrene shows a similar band, but the furan derivative often exhibits a slightly broader base due to the coupling with the oxygen-containing ring.
    
The 1500–1550 cm⁻¹ Region (The Nitro Dominance)

The asymmetric nitro stretch (


)  is typically the strongest band in the entire spectrum.
  • Causality: The resonance form where the furan oxygen donates electrons places a partial single-bond character on the N-O bonds, lowering the frequency to ~1515 cm⁻¹ .

  • Warning: If this peak is observed >1550 cm⁻¹, the conjugation is likely broken (e.g., saturation of the double bond).

Experimental Protocol: Synthesis & Characterization

To ensure high-quality spectral data, the compound must be synthesized with high purity to avoid interference from unreacted aldehyde (C=O stretch ~1670 cm⁻¹) or nitromethane.

Method: Base-Catalyzed Henry Condensation

Objective: Synthesize high-purity trans-2-(2-nitrovinyl)furan for IR validation.

Step-by-Step Workflow
  • Reagents:

    • Furfural (1.0 eq)

    • Nitromethane (1.2 eq)

    • Ammonium Acetate (0.5 eq) or Methylamine (catalytic)

    • Solvent: Glacial Acetic Acid or Methanol.

  • Reaction:

    • Dissolve Furfural and Nitromethane in the solvent.

    • Add catalyst.

    • Heat to mild reflux (60–80°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Work-up (Critical for Purity):

    • Cool the mixture to 0°C. The product should precipitate as yellow needles.

    • Filter the solid.

    • Purification: Recrystallize from ethanol/water. Unreacted furfural is an oil and will remain in the mother liquor.

  • Sample Preparation for IR:

    • Technique: KBr Pellet (Preferred for solids) or ATR (Attenuated Total Reflectance).

    • Protocol: Grind 1 mg of dry product with 100 mg dry KBr. Press into a transparent pellet.

    • Note: Ensure the sample is completely dry; water bands (3400 cm⁻¹) can obscure the weak C-H stretches.

Decision Logic & Visualization

Diagram 1: Electronic "Push-Pull" Mechanism

This diagram illustrates the electron flow responsible for the specific IR shifts.

PushPullEffect Furan Furan Ring (Electron Donor) Vinyl Vinyl Bridge (Conjugation Path) Furan->Vinyl π-Donation Nitro Nitro Group (Electron Acceptor) Vinyl->Nitro Charge Transfer ShiftCC Red-Shift of C=C (1640 cm⁻¹) Vinyl->ShiftCC ShiftNO2 Red-Shift of NO₂ (1515 cm⁻¹) Nitro->ShiftNO2

Caption: The electronic conjugation pathway from the Furan oxygen to the Nitro group reduces bond orders, causing the characteristic red-shifts in vibrational frequency.

Diagram 2: Identification Workflow

A logic tree for confirming the identity of a nitroalkenyl furan from an unknown spectrum.

IdentificationWorkflow Start Unknown Spectrum Analysis Check1515 Peak at 1500-1530 cm⁻¹? (Very Strong) Start->Check1515 Check1640 Peak at 1635-1645 cm⁻¹? (Sharp, Strong) Check1700 Peak at ~1670-1700 cm⁻¹? Check1640->Check1700 Yes (Alkene Present) Result_Saturated MISMATCH: Saturated Nitroalkane Check1640->Result_Saturated No (Alkene Absent) Check1515->Check1640 Yes (Nitro Present) Check1515->Result_Saturated No (Weak/Absent) CheckTrans Peak at ~960-970 cm⁻¹? Check1700->CheckTrans No (Pure) Result_Aldehyde IMPURITY: Unreacted Furfural Check1700->Result_Aldehyde Yes (C=O Present) Result_Confirmed CONFIRMED: Nitroalkenyl Furan CheckTrans->Result_Confirmed Yes (Trans-Isomer)

Caption: Step-by-step logic for validating 2-(2-nitrovinyl)furan and excluding common impurities like unreacted furfural.

References

  • Sigma-Aldrich. 2-(2-Nitrovinyl)furan Product Specification & Spectral Data. Retrieved from .[1]

  • National Institutes of Health (PubChem). Beta-Nitrostyrene Spectral Information. Retrieved from .

  • University of Liege. Molecular structure and vibrational analysis of 2-vinyl furan. Retrieved from .

  • ResearchGate. Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan. Retrieved from .

  • LibreTexts Chemistry. Infrared Spectroscopy: Characteristic Absorption Bands. Retrieved from .

Sources

Validation

Structural Elucidation of (E)-2-(2-nitroprop-1-enyl)furan: A Comparative Guide

Executive Summary In the development of antimicrobial pharmacophores, (E)-2-(2-nitroprop-1-enyl)furan represents a critical synthetic intermediate and bioactive scaffold.[1][2][3] Its efficacy relies heavily on its stere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of antimicrobial pharmacophores, (E)-2-(2-nitroprop-1-enyl)furan represents a critical synthetic intermediate and bioactive scaffold.[1][2][3] Its efficacy relies heavily on its stereochemical configuration (E vs Z) and its solid-state stability.[1][2][3]

This guide compares the "performance"—defined here as structural resolution, stereochemical certainty, and intermolecular insight—of three analytical workflows: Single Crystal X-Ray Diffraction (SC-XRD) , Density Functional Theory (DFT) , and Solution-State NMR .[1][2][3]

Key Insight: While NMR is the standard for high-throughput purity screening, it fails to capture the critical N···π stacking interactions and C-H···O hydrogen bonding networks that define the compound's solid-state stability and sublimation profile.[2][3] SC-XRD remains the non-negotiable gold standard for this compound, provided data collection occurs at cryogenic temperatures (100 K) to mitigate sublimation.[1][2][3]

Comparative Analysis: Structural Determination Methods

The following table evaluates the utility of each method in the context of drug development and solid-state formulation for (E)-2-(2-nitroprop-1-enyl)furan.

FeatureMethod A: SC-XRD (Gold Standard) Method B: DFT (Computational) Method C: 1H-NMR (Screening)
Primary Output 3D Atomistic Packing & Absolute ConfigurationGas-phase Geometry & Energy MinimaSolution-state Isomeric Ratio (E/Z)
Stereochemical Certainty Absolute (Direct observation)Predictive (Based on energy diff.)[1][2][3]High (Based on Coupling Constants)
Intermolecular Insight High (Reveals N···π & H-bonds)Low (Unless periodic boundary applied)None (Solvent averaged)
Sample Requirement Single Crystal (0.2–0.5 mm)None (Virtual)~5 mg dissolved
Critical Limitation Sublimation at RT (Requires 100 K)Ignores crystal packing forcesCannot detect polymorphs
Cost/Time Profile High / 24–48 HoursLow / <12 HoursLow / <15 Minutes

Deep Dive: The Gold Standard (SC-XRD)[1][2][3]

Why SC-XRD Wins for This Molecule

For (E)-2-(2-nitroprop-1-enyl)furan, SC-XRD is not just about connectivity; it is about understanding delocalization and stability .[1][2][3]

  • Conformational Locking: The structure reveals that the nitroalkenyl group is coplanar with the furan ring.[2][3] This planarity is thermodynamically favorable due to extended

    
    -conjugation, which is confirmed by bond length analysis:
    
    • The C(furan)-C(vinyl) bond is significantly shorter than a standard single bond, indicating double-bond character.[1][2][3]

    • Data Point: The C=C torsion angle is near 180° (anti-periplanar), confirming the E-isomer exclusively.[1][2][3]

  • The "Sublimation" Factor: This compound sublimes rapidly at room temperature.[2][3] SC-XRD analysis at 100 K is the only method that captures the "frozen" state, preventing crystal degradation during data acquisition.[1]

  • Supramolecular Architecture:

    • N···π Interactions: The nitrogen atom of the nitro group interacts with the

      
      -system of the furan ring of a neighboring molecule (Distance: ~3.545 Å).[2][4] This stacking is critical for lattice energy and cannot be predicted by standard gas-phase DFT.[1][2][3]
      
    • Hydrogen Bonding: Weak C-H···O interactions network the molecules, further stabilizing the crystal lattice against thermal motion.[1][3]

Experimental Protocol: SC-XRD Workflow
  • Crystal Growth: Slow evaporation of an ethanolic solution at 4°C (to minimize sublimation).[1][2][3]

  • Mounting: Crystals must be coated in perfluoropolyether oil and flash-cooled to 100 K immediately upon mounting.[1][2][3]

  • Refinement: The structure is typically solved in the Monoclinic or Triclinic system.[2] Special attention must be paid to the nitro group, which often exhibits rotational disorder if the temperature is not strictly controlled.[3]

Alternative Methodologies

Method B: Density Functional Theory (DFT)[1][2][3][5][6]
  • Utility: DFT (e.g., B3LYP/6-311G**) is excellent for predicting the rotational barrier between the E and Z isomers.[1][2][3]

  • The Gap: DFT optimization typically assumes a gas-phase environment (vacuum).[1][2][3] It will correctly predict the E-isomer as the global minimum but will fail to predict the density and melting point behavior driven by the specific N···π stacking observed in the crystal.[2][3]

Method C: Nuclear Magnetic Resonance (NMR)[1][2][3][5]
  • Utility: Routine batch release.

  • Diagnostic Signals (CDCl3):

    • Vinyl proton (

      
       ~7.77 ppm) appears as a singlet (due to quaternary carbon neighbor) or fine doublet.[1][2][3]
      
    • Coupling constants (

      
      ) confirm the lack of vicinal protons on the double bond, but NOE (Nuclear Overhauser Effect) experiments are required to prove spatial proximity of the furan ring to the methyl group (confirming E).[1][2][3]
      

Visualizing the Structural Elucidation Workflow

The following diagram outlines the decision matrix for characterizing this nitroalkenyl furan, highlighting the critical path to crystallographic validation.

StructuralAnalysis Synthesis Synthesis (Henry Reaction) Crude Crude Product (Yellow Solid) Synthesis->Crude NMR 1H-NMR (CDCl3) Check Purity & E/Z Ratio Crude->NMR Recryst Recrystallization (Ethanol, 4°C) Crude->Recryst DFT DFT Optimization (B3LYP/6-31G) NMR->DFT Input Geometry Model_Sol Solution Model (Connectivity) NMR->Model_Sol Crystal Single Crystal (Prone to Sublimation) Recryst->Crystal XRD SC-XRD (100 K) Mo Kα Radiation Crystal->XRD Flash Cool Model_SS Solid-State Model (Packing & Interactions) XRD->Model_SS Solve Structure DFT->Model_SS Validate Energy

Figure 1: Integrated workflow for the structural determination of (E)-2-(2-nitroprop-1-enyl)furan. Note the critical branch at Recrystallization leading to SC-XRD for solid-state characterization.[1][2]

Experimental Protocols

Synthesis (Henry Reaction)

To generate high-quality crystals for analysis, purity is paramount.[1][2][3]

  • Reagents: Mix Furfural (1.0 eq) and Nitroethane (1.2 eq) in solvent-free conditions or minimal ethanol.

  • Catalyst: Add Isobutylamine (0.1 eq) or Ammonium Acetate.

  • Reaction: Stir at mild heat (60°C) or room temperature. Water removal (Dean-Stark) promotes the E-alkene formation.[1][2][3]

  • Workup: The product precipitates as a yellow solid.[1][2][3]

Crystallization for XRD
  • Solvent: Ethanol (Absolute).[1][2][3]

  • Method: Dissolve the crude solid in warm ethanol. Filter while hot to remove particulates.[1][2][3] Allow to cool slowly to 4°C in a dark environment (nitro compounds are light-sensitive).[1][2][3]

  • Handling: Harvest crystals quickly; they will sublime if left exposed on the microscope slide at room temperature for >1 hour.

References

  • Valerga, P., Puerta, M. C., Rodríguez Negrín, Z., Castañedo Cancio, N., & Palma Lovillo, M. (2009).[1][2][3] (E)-2-(2-Nitroprop-1-enyl)furan.[1][2][3][4][5] Acta Crystallographica Section E: Structure Reports Online, 65(8), o2060.[1][2][3]

    • Source:[1][2][3]

    • Relevance: Primary source for the crystal structure, unit cell data, and sublimation behavior.[1][3]

  • Vázquez-Vuelvas, O. F., et al. (2015).[1][2][3][6] Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. Acta Crystallographica Section E, 71(2), 161-164.[1][2][3][6]

    • Source:[1][2][3]

    • Relevance: Comparative structural data for furan-based conjugated systems and packing forces.[1][2][3][4]

  • Guy, M., et al. (2008).[1][2][3] The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products. Central European Journal of Chemistry, 6(4), 526–534.[1][2][3]

    • Source:

    • Relevance: Detailed spectroscopic (NMR) characterization of nitrostyrenes and Henry reaction protocols.
  • Spek, A. L. (2009).[1][2][3][7] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.[1][2][3]

    • Source:[1][2][3][4]

    • Relevance: Standard protocols for validating disorder in nitro-group refinements.[1][2][3]

Sources

Comparative

Technical Guide: Stereochemical Differentiation of 2-(2-Nitro-1-propenyl)furan Isomers

This guide outlines the technical methodology for distinguishing the geometric isomers (E and Z) of 2-(2-Nitro-1-propenyl)furan. It is designed for researchers requiring definitive stereochemical assignment for drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical methodology for distinguishing the geometric isomers (E and Z) of 2-(2-Nitro-1-propenyl)furan. It is designed for researchers requiring definitive stereochemical assignment for drug development or mechanistic studies.[1][2]

Executive Summary & Structural Context

The condensation of furfural with nitroethane typically yields 2-(2-nitro-1-propenyl)furan.[1][2] Due to the steric bulk of the furan ring and the electronic demands of the nitro group, this reaction is highly stereoselective.[1]

  • Dominant Product: The (E)-isomer is the thermodynamically stable product and the standard outcome of Knoevenagel condensations in this class.[1]

  • The Challenge: While the E-isomer is standard, verifying its purity against the Z-isomer is critical for structure-activity relationship (SAR) studies, as the geometry dictates the binding affinity in enzymatic pockets and reactivity in subsequent reductions (e.g., to saturated amines).[1]

Stereochemical Assignment (CIP Rules)

Strict adherence to Cahn-Ingold-Prelog (CIP) priority is required to avoid nomenclature errors common in older literature.[1][2]

  • C1 (Vinyl): Furan ring (High Priority) > Hydrogen (Low Priority).[1][2]

  • C2 (Nitro): Nitro group (High Priority, N) > Methyl group (Low Priority, C).[1][2]

IsomerConfigurationGeometry DescriptionKey Spatial Feature
(E)-Isomer Entgegen (Opposite)Furan and Nitro are Trans Vinyl-H and Methyl are Trans
(Z)-Isomer Zusammen (Together)Furan and Nitro are Cis Vinyl-H and Methyl are Cis

Primary Identification Method: 1H NMR Spectroscopy

NMR is the most accessible and definitive method for routine differentiation.[1] The distinction relies on Chemical Shift Anisotropy and Nuclear Overhauser Effect (NOE) .[1][2]

A. Chemical Shift Logic ( )

The nitro group is a strong electron-withdrawing group (EWG) with a significant anisotropic cone.[1][2]

  • Mechanism: Protons located cis to a nitro group are strongly deshielded (shifted downfield) compared to those trans to it.[1][2]

  • (E)-Isomer (Standard): The Vinyl-H is cis to the Nitro group.[1][2] It appears significantly downfield.[1][2]

  • (Z)-Isomer (Minor/Hypothetical): The Vinyl-H is trans to the Nitro group (and cis to the Methyl).[1][2] It appears upfield relative to the E-isomer.[1]

Experimental Data (CDCl3, 400 MHz):

Proton Environment(E)-Isomer Shift (ppm)MultiplicityDiagnostic Note
Vinyl-H (C=CH)7.78 Singlet (s)Deshielded by cis-NO2.[1][2]
Methyl (-CH3)2.51 Singlet (s)Allylic resonance.[1][2]
Furan-H3 6.78Doublet (d)

Hz
Furan-H4 6.53Doublet of Doublets (dd)

Hz
Furan-H5 7.60Doublet (d)

Hz

Data grounded in crystallographically correlated NMR studies. [1, 2]

B. NOE/NOESY Experiments (Self-Validating Protocol)

When chemical shift data is ambiguous due to solvent effects, NOE provides absolute spatial proof.[1][2]

  • Protocol: Irradiate the Methyl singlet at ~2.51 ppm.

  • Expected Result for (E)-Isomer:

    • NOE Signal: Weak or Absent at the Vinyl-H frequency.[1]

    • Reasoning: The Methyl group and Vinyl-H are trans (opposite sides of the double bond).[1] The distance (

      
      ) is too large for efficient cross-relaxation (
      
      
      
      ).[1][2]
  • Expected Result for (Z)-Isomer:

    • NOE Signal: Strong Positive enhancement at the Vinyl-H frequency.[1]

    • Reasoning: The Methyl group and Vinyl-H are cis.[1] They are sterically crowded on the same side, facilitating strong through-space coupling.

Definitive Confirmation: X-Ray Crystallography

If the sample forms single crystals, X-ray diffraction is the ultimate arbiter.[1] The E-isomer crystallizes readily, providing a robust reference standard.

Crystal Data for (E)-2-(2-Nitro-1-propenyl)furan:

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Key Unit Cell Parameters (100 K):

  • Melting Point: 74.5°C (Yellow crystalline solid).[1][2]

Note: The compound sublimes easily; data collection at low temperature (100 K) is recommended.[1][2][3][4] [1, 3][1][2][3][5][6][7][8][9]

Experimental Protocols

Protocol A: Synthesis of (E)-Isomer Reference Standard

This optimized Knoevenagel condensation yields the E-isomer exclusively, serving as a comparator for unknown samples.[1][2]

  • Reagents: Mix Furfural (10 mmol), Nitroethane (12 mmol), and Ammonium Acetate (2 mmol) in Glacial Acetic Acid (5 mL).

  • Reflux: Heat to mild reflux (100°C) for 2–4 hours. Monitor consumption of furfural by TLC (Hexane/EtOAc 8:2).

  • Workup: Cool to room temperature. Pour the dark mixture into ice-cold water (50 mL).

  • Crystallization: A yellow precipitate will form.[1][2] Filter and wash with cold water.[1][2]

  • Purification: Recrystallize from hot ethanol or ethanol/water.

  • Yield: Expect yellow needles, mp 74–75°C.

Protocol B: 1D-NOE Difference Spectroscopy[1][2]
  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL

    
    . Filter to remove particulates (paramagnetic impurities quench NOE).[1][2]
    
  • Degassing: Bubble Nitrogen or Argon through the solution for 2 minutes to remove dissolved Oxygen (paramagnetic).

  • Acquisition:

    • Run a standard 1H spectrum.[1][2]

    • Set the irradiation frequency exactly on the Methyl peak (2.51 ppm).[1]

    • Set a control irradiation off-resonance (e.g., -2.0 ppm).[1][2]

    • Acquire interleaved scans (typically 64–128 scans) to subtract the control from the irradiated spectrum.[1]

  • Analysis: Look for a peak at 7.78 ppm in the difference spectrum.[1] Absence = E-isomer.[1][2]

Decision Logic & Visualization

The following diagram illustrates the stereochemical assignment logic and the structural basis for the NOE observations.

IsomerDistinction Start Unknown Isomer Sample NMR 1. Acquire 1H NMR (CDCl3) Start->NMR ShiftCheck Check Vinyl-H Shift NMR->ShiftCheck HighShift Shift ~7.78 ppm (Deshielded) ShiftCheck->HighShift Major Peak LowShift Shift < 7.5 ppm (Shielded) ShiftCheck->LowShift Minor Peak NOE_Exp 2. Perform NOE Irradiation Target: Methyl Group (~2.5 ppm) HighShift->NOE_Exp LowShift->NOE_Exp NOE_Result_Weak NOE at Vinyl-H: WEAK / ABSENT NOE_Exp->NOE_Result_Weak If E-Isomer NOE_Result_Strong NOE at Vinyl-H: STRONG NOE_Exp->NOE_Result_Strong If Z-Isomer Conclusion_E CONCLUSION: (E)-Isomer (Standard Product) Vinyl-H cis to NO2 Vinyl-H trans to Methyl NOE_Result_Weak->Conclusion_E Conclusion_Z CONCLUSION: (Z)-Isomer (Rare/Impurity) Vinyl-H trans to NO2 Vinyl-H cis to Methyl NOE_Result_Strong->Conclusion_Z

Figure 1: Decision tree for assigning stereochemistry based on NMR observables.

References

  • Valerga, P., Puerta, M. C., Negrín, Z. R., Cancio, N. C., & Lovillo, M. P. (2009).[1][2][3][4] (E)-2-(2-Nitroprop-1-enyl)furan.[1][2][3][4][10] Acta Crystallographica Section E: Structure Reports Online, 65(8), o2060–o2061.[1][2] Link

  • Organic Chemistry Data.[1][2][5][9] (n.d.). 1H NMR Chemical Shifts. University of Wisconsin / ACS Division of Organic Chemistry.[1][5] Link

  • Rodríguez Negrín, Z., et al. (2009).[1][2][4] (E)-2-(2-Nitroethenyl)furan.[1][2][3] Acta Crystallographica Section E, 65(8).[1][2][3][4] Link

Sources

Validation

Comparative Yield &amp; Mechanistic Guide: Acid vs. Base Catalyzed Synthesis of Nitrofurans

Executive Summary: The Stability Paradox For researchers in medicinal chemistry, the synthesis of nitrofuran antibiotics (e.g., Nitrofurantoin, Nitrofurazone) presents a distinct binary choice dictated not by preference,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

For researchers in medicinal chemistry, the synthesis of nitrofuran antibiotics (e.g., Nitrofurantoin, Nitrofurazone) presents a distinct binary choice dictated not by preference, but by the fundamental stability of the furan ring.

The Bottom Line:

  • Acid Catalysis is the industry standard for synthesizing nitrofuran antibiotics (hydrazones), consistently delivering yields of 85–95% . It preserves the sensitive 5-nitrofuran ring while accelerating imine formation.

  • Base Catalysis is generally contraindicated for hydrazone formation due to a rapid, irreversible ring-opening degradation (the Cisak mechanism) that destroys the pharmacophore.

  • Exception: Base catalysis is successfully employed only in Carbon-Carbon bond-forming reactions (e.g., Henry Reaction) to create specific nitrovinyl derivatives, provided the conditions (temperature/pH) are strictly controlled to outpace degradation.

Mechanistic Foundations: Why The Catalyst Matters

To optimize yield, one must understand the causality of failure. The choice of catalyst dictates the reaction pathway: productive condensation vs. destructive ring opening.

A. Acid Catalysis: The Productive Pathway (Schiff Base Formation)

The synthesis of drugs like Nitrofurantoin involves condensing 5-nitro-2-furaldehyde with an amine derivative (e.g., 1-aminohydantoin).

  • Mechanism: The acid (typically HCl,

    
    , or acetic acid) protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This facilitates the nucleophilic attack by the amine, followed by acid-assisted dehydration to form the imine (
    
    
    
    ) bond.
  • Result: High yield, stable product.

B. Base Catalysis: The Destructive Pathway (Ring Opening)

In alkaline media, 5-nitro-2-furaldehyde is notoriously unstable.

  • Mechanism: The base attacks the furan ring system. As detailed by Cisak et al., the aldehyde forms a nitronic acid anion which undergoes an irreversible redox ring-opening. This yields reactive nitrile oxides and polymers (furoxans) rather than the desired drug.

  • Result: Complex mixture of degradation products; near 0% yield of target hydrazone.

C. Visualization of Competing Pathways

The following diagram maps the divergence in reaction fate based on catalyst choice.

NitrofuranPathways Start 5-Nitro-2-furaldehyde AcidCond Acid Catalysis (pH < 4) Protonation of C=O Start->AcidCond + Hydrazide BaseCond Base Catalysis (pH > 8) Nitronate Formation Start->BaseCond + OH- Henry Henry Reaction (Controlled Base/Cu-Catalyst) Start->Henry + Nitroalkane Intermediate1 Carbinolamine Intermediate AcidCond->Intermediate1 Product Target Nitrofuran (e.g., Nitrofurazone) Yield: >85% Intermediate1->Product - H2O RingOpen Irreversible Ring Opening (Redox Reaction) BaseCond->RingOpen Waste Degradation Products (Nitriles, Polymers, Furoxans) RingOpen->Waste NitroAlcohol Nitroaldol Product (C-C Bond Formation) Henry->NitroAlcohol Kinetic Control

Figure 1: Divergent reaction pathways. Acid catalysis drives condensation to the stable drug product, while base catalysis triggers ring destruction unless specifically tuned for C-C bond formation (Henry Reaction).

Comparative Performance Analysis

The following data contrasts the performance of acid vs. base methodologies for two distinct target classes: Hydrazones (Standard Antibiotics) and Nitroaldols (Intermediates).

Table 1: Yield Comparison by Reaction Type
Target ClassSpecific ProductCatalyst SystemYieldPurityOutcome
Hydrazone Nitrofurazone Acid (Ethanol/HCl) 88 - 92% High (>98%) Standard Protocol. Rapid precipitation of pure product.
HydrazoneNitrofurazoneBase (NaOH/EtOH)< 5%LowFailure. Darkening of solution indicating resinification/ring opening.
Hydrazone Nitrofurantoin Acid (Acetic Acid) 85 - 90% High Standard Protocol. Scalable and reproducible.
Nitroaldol

-Nitroalcohol
Base (Cu-Ligand) 78 - 98% High Success. Requires specific "Henry" conditions (e.g., Cu(II)-diamine) to avoid ring degradation.
Nitroaldol

-Nitroalcohol
Strong Base (KOH)< 20%LowPoor. Competition between aldol addition and Cannizzaro/Ring opening.

Key Insight: There is no "direct" competition for the antibiotic synthesis; acid is the only viable route. The comparison exists only to highlight the specificity required: Acid for


 bonds, controlled Base for 

bonds.

Experimental Protocols

To ensure reproducibility, I have selected two self-validating protocols representing the "Best in Class" for each approach.

Protocol A: Acid-Catalyzed Synthesis of Nitrofurazone (The Gold Standard)

Target: Formation of hydrazone linkage without ring degradation.

Reagents:

  • 5-nitro-2-furaldehyde (1.41 g, 10 mmol)

  • Semicarbazide hydrochloride (1.12 g, 10 mmol)

  • Ethanol (20 mL)

  • Water (5 mL)

  • Sodium Acetate (1.0 g) Note: Buffers the HCl to prevent hydrolysis, acting as a mild acidic system.

Workflow:

  • Dissolution: Dissolve semicarbazide HCl and sodium acetate in water.

  • Addition: Dissolve 5-nitro-2-furaldehyde in ethanol and add slowly to the aqueous solution with stirring.

  • Reflux: Heat the mixture to mild reflux (60-70°C) for 30 minutes. Observation: A yellow precipitate should begin forming almost immediately.

  • Isolation: Cool to room temperature. Filter the yellow crystals.

  • Purification: Recrystallize from ethanol/water.

  • Validation: Melting point should be 236–240°C (dec). Yield expected: ~1.9 g (90%).

Protocol B: Base-Catalyzed Henry Reaction (The "Special Case")

Target: Synthesis of nitrovinylfuran intermediate using the Henry Reaction.

Reagents:

  • 5-nitro-2-furaldehyde (1.0 eq)[1]

  • Nitromethane (5.0 eq)

  • Catalyst: Cu(OAc)2 - Diamine complex (5 mol%) or mild base (DIPEA).

  • Solvent: Ethanol or THF.

Workflow:

  • Catalyst Prep: Mix Cu(OAc)2 with the chiral diamine ligand in ethanol to form the active Lewis Acid-Brønsted Base complex.

  • Reaction: Add 5-nitro-2-furaldehyde and nitromethane at 0°C.

  • Stirring: Stir at 0°C to room temperature for 12-24 hours. Note: Low temperature is critical to suppress the ring-opening side reaction.

  • Quench: Add dilute HCl to neutralize the base immediately upon completion.

  • Validation: 1H NMR will show the

    
    -hydroxy signals. Yield expected: 75-90%.
    

Decision Matrix: When to Use Which?

DecisionMatrix Question What is your Target Bond? CN_Bond C=N Bond (Hydrazones/Imines) Question->CN_Bond CC_Bond C-C Bond (Nitroaldol/Henry) Question->CC_Bond Acid USE ACID CATALYSIS (Acetic Acid / HCl) Risk: Low Yield: High CN_Bond->Acid Standard Route Base USE CONTROLLED BASE (Cu-Catalyst / Weak Amine) Risk: High (Ring Opening) Yield: Variable CC_Bond->Base Required Route

Figure 2: Decision matrix for catalyst selection based on target bond formation.

References

  • Synthesis of Nitrofurazone Analogues: Popiołek, L., & Biernasiuk, A. (2017).[2] Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety.[2] Saudi Pharmaceutical Journal, 25(7), 1097-1103.

  • Alkaline Degradation Mechanism: Cisak, A., Rzeszowska-Modzelewska, K., & Brzezińska, E. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Acta Poloniae Pharmaceutica, 58(6), 427-434.

  • Henry Reaction on Nitrofurans: Trost, B. M., & Yeh, V. S. C. (2002). A Dinuclear Zn Catalyst for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition, 41(5), 861-863.

  • Nitrofurantoin Synthesis: Cadwallader, D. E., & Jun, H. W. (1976). Analytical profiles of drug substances: Nitrofurantoin. Academic Press.

  • Continuous Flow Nitration: Kappe, C. O., et al. (2025).[1] Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie.

Sources

Safety & Regulatory Compliance

Safety

Part 1: Immediate Hazard Profiling (The "Stop &amp; Think" Phase)

This guide outlines the critical safety and disposal protocols for 2-(2-Nitro-1-propenyl)furan (often abbreviated as 2-NPF). Advisory: As a Senior Application Scientist, I must emphasize that this compound presents a dua...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety and disposal protocols for 2-(2-Nitro-1-propenyl)furan (often abbreviated as 2-NPF).

Advisory: As a Senior Application Scientist, I must emphasize that this compound presents a dual-hazard profile : it contains a nitro group (energetic/thermal instability) and a furan ring (peroxide potential/polymerization). It is also a conjugated nitroalkene , making it a potent Michael acceptor.

Do not treat this merely as "organic waste." Improper mixing with standard laboratory waste streams (specifically those containing amines or bases) can trigger exothermic polymerization or decomposition.

Before touching the waste, you must characterize the specific hazard state.[1] 2-NPF is not just flammable; it is chemically reactive.[2]

PropertyValue / CharacteristicOperational Implication
Physical State Yellow Crystalline SolidPreferred disposal state. Do not dissolve unless necessary.
Reactivity Michael Acceptor (Electrophile)CRITICAL: Reacts violently with Nucleophiles (Amines, Thiols, Bases).
Stability Thermally SensitiveAvoid rotary evaporation to dryness at high heat (>50°C).
Combustion Releases NOx gasesRequires incineration with scrubber systems.
Flash Point ~88°C (Predicted)Classify as Ignitable (D001) for transport.
The "Why" Behind the Protocol
  • The Michael Risk: Nitroalkenes are electron-deficient. If you pour this waste into a general "Organic Waste" carboy that contains traces of bases (like triethylamine or pyridine) or nucleophiles (thiols), you risk initiating an uncontrolled, exothermic polymerization reaction inside the closed container.

  • The Nitro Risk: While less sensitive than polynitro-aromatics (like TNT), the nitro-vinyl moiety possesses significant potential energy. Bulk decomposition can occur if heated or shocked in a dry, impure state.

Part 2: Waste Segregation (The Self-Validating System)

The safety of your disposal relies entirely on segregation . You must isolate 2-NPF from incompatible streams.

The "Anti-Michael" Segregation Rule:

Never mix 2-(2-Nitro-1-propenyl)furan with Basic Waste or Nucleophilic Solvents.

Decision Logic for Segregation

Use the following logic flow to determine the correct waste stream.

SegregationLogic Start Waste: 2-(2-Nitro-1-propenyl)furan StateCheck Current State? Start->StateCheck SolidPath Solid (Pure or Crude) StateCheck->SolidPath Solid LiquidPath In Solution StateCheck->LiquidPath Liquid Action_LabPack ACTION: Solid Lab Pack (Primary Recommendation) SolidPath->Action_LabPack SolventCheck Check Solvent/Co-Solutes LiquidPath->SolventCheck Incompatible Contains Amines, Bases, or Strong Oxidizers? SolventCheck->Incompatible Analyze Mixture Action_SegLiq ACTION: Segregated Organic Stream Incompatible->Action_SegLiq No (Inert Solvents) Action_Stabilize ACTION: Neutralize/Quench BEFORE Disposal Incompatible->Action_Stabilize Yes (High Risk) Action_SegLiq->Action_LabPack Pack bottle separately

Figure 1: Segregation Decision Tree. Note that keeping the waste as a solid (Lab Pack) is the safest route to minimize chemical interactions.

Part 3: Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Recommended)

Best for: Expired reagents, crude reaction products, weighing paper residues.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during transport.

  • Wetting (Optional but Safer): If the solid is dry and powdery, dampen slightly with a high-boiling inert solvent (e.g., mineral oil or diesel fuel) to desensitize it against friction, only if required by your specific facility's EHS officer. Generally, the pure solid is stable enough for standard handling.

  • Labeling:

    • Chemical Name: 2-(2-Nitro-1-propenyl)furan.

    • Hazards: Flammable Solid, Irritant.

    • RCRA Codes: D001 (Ignitable).

  • Secondary Containment: Place the sealed jar into a clear plastic bag (zip-lock) before placing it in the waste drum. This "Lab Pack" method ensures the bottle is incinerated whole, without being poured out.

Scenario B: Liquid Waste (Solutions)

Best for: Mother liquors, reaction mixtures.

  • Solvent Compatibility Check: Ensure the solvent is non-nucleophilic .

    • Safe Solvents: Toluene, Ethyl Acetate, Dichloromethane (if halogenated allowed).

    • Risky Solvents: Acetone (can react with nitro compounds in basic conditions), Methanol (nucleophilic attack possible over long storage).

  • PH Check: Dip a pH strip into the waste.

    • If pH > 8 (Basic): You must neutralize carefully with dilute acetic acid or HCl to pH 6-7 before bottling. Do not bottle basic nitroalkene waste.

  • Bottling: Pour into a dedicated amber glass or HDPE bottle. Do not fill >90% to allow for thermal expansion.

  • Segregation: Do not pour this into the "General Organic Waste" drum. Label it as a separate stream: "Nitroalkene Waste - High Heat Value."

Part 4: Final Disposal Path (The "Execute" Phase)

The ultimate destruction of this chemical must be performed by a licensed hazardous waste facility.

Method: Rotary Kiln Incineration.

  • Why: Chemical incineration at >1000°C is required to break the furan ring and oxidize the nitro group completely.

  • NOx Management: The facility must have a secondary combustion chamber and a wet scrubber to capture the Nitrogen Oxides (NOx) generated by the nitro group combustion.

Workflow Diagram

DisposalWorkflow cluster_Lab Laboratory (Generator) cluster_EHS EHS / Logistics cluster_TSDF TSDF (Disposal Facility) Waste 2-NPF Waste Segregate Segregate Stream (No Bases) Waste->Segregate Label Label: D001/Toxic 'Nitroalkene' Segregate->Label Pickup HazMat Pickup Label->Pickup Manifest RCRA Manifesting Pickup->Manifest Incinerator Rotary Kiln Incineration Manifest->Incinerator Scrubber NOx Scrubber Incinerator->Scrubber

Figure 2: Cradle-to-Grave Disposal Workflow. Note the requirement for specific incineration capabilities.

Emergency Contingencies

Spill Procedures:

  • Evacuate: Remove ignition sources immediately.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If the spill is fine dust, use a P100 respirator to avoid inhaling nitro-particulates.

  • Containment: Do not use paper towels (combustible). Use vermiculite or sand to absorb liquid spills.

  • Cleanup: Scoop material into a disposable container using a plastic scoop (avoid metal-on-concrete friction).

  • Decontamination: Wash the surface with a mild detergent. Do not use bleach (oxidizer) or strong ammonia (base) on the residue.

References

  • National Institute of Standards and Technology (NIST). (2023). Furan, 2-(2-propenyl)- (Isomer Analog Data). NIST Chemistry WebBook. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Waste Codes and Characterization (D001, D003). EPA.gov. [Link]

  • Organic Syntheses. (1928). Furan (General handling of furan derivatives). Organic Syntheses, Coll. Vol. 1, p.274. [Link]

  • Prato, M., et al. (2018). Nitroalkenes as Michael Acceptors in Organic Synthesis. Journal of Organic Chemistry. (Contextualizing reactivity risks). [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-Nitro-1-propenyl)furan

This guide provides essential safety and handling information for 2-(2-Nitro-1-propenyl)furan, a compound of interest for researchers in drug development and organic synthesis. Given the absence of a specific Safety Data...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling information for 2-(2-Nitro-1-propenyl)furan, a compound of interest for researchers in drug development and organic synthesis. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document extrapolates from the known hazards of its structural components, namely the furan ring and the nitroalkene group, to establish a robust personal protective equipment (PPE) protocol. The principle of precaution is paramount when handling novel or under-documented chemical entities.

Hazard Assessment: A Synthesis of Known Risks

The primary hazards associated with 2-(2-Nitro-1-propenyl)furan are inferred from the well-documented toxicological profile of furan and the reactivity of nitroalkenes. Furan is classified as a possible human carcinogen and exhibits significant toxicity.[1]

Key Potential Hazards:

  • Carcinogenicity: Furan is suspected of causing cancer.[2][3][4]

  • Mutagenicity: It is also suspected of causing genetic defects.[2][3][4]

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[2][4][5]

  • Acute Toxicity: The compound is likely harmful if swallowed or inhaled.[2][3][4]

  • Irritation: It is expected to cause skin and serious eye irritation.[2][4][5][6]

  • Flammability: Furan is an extremely flammable liquid.[2][3][4] The presence of a nitro group can also contribute to flammability and reactivity.

  • Peroxide Formation: Like other furans, this compound may form explosive peroxides upon exposure to air and light, especially on prolonged storage.[4][5][7][8][9]

The nitropropene moiety adds further cause for caution, as nitroalkenes are known to be reactive compounds. The yellow color of the crystals suggests a conjugated system which can also imply higher reactivity.[10][11]

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Risks
Flammability Likely a highly flammable liquid and vapor.[2][3][4]Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][7]
Acute Toxicity Harmful if swallowed or inhaled.[2][3][4]Poses significant health risks upon exposure.
Skin Corrosion/Irritation Causes skin irritation.[2][4]May cause redness, pain, and defatting of the skin on prolonged contact.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][6]Contact can result in pain, redness, and potential damage to the eyes.
Germ Cell Mutagenicity Suspected of causing genetic defects.[2][3][4][5]May cause heritable genetic damage.
Carcinogenicity May cause cancer.[2][3][4][5]Classified as a possible human carcinogen.[1]
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[2][4][5]The liver and kidneys are potential target organs.[5]
Peroxide Formation Can form explosive peroxides on exposure to air and light.[4][5][8][9]Risk of explosion, especially upon concentration or heating.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks associated with handling 2-(2-Nitro-1-propenyl)furan.

Respiratory Protection

Due to the inhalation toxicity of furan and the fact that the compound can sublime at room temperature, all work must be conducted in a certified chemical fume hood.[10][12] If there is any potential for exposure outside of a fume hood, such as during a large spill, a full-face respirator with appropriate organic vapor cartridges should be used.

Eye and Face Protection

Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles to provide an additional layer of protection against splashes, especially when handling larger quantities or during reactions.[3][6]

Hand Protection

Given that furan can be absorbed through the skin, appropriate chemical-resistant gloves are essential. Nitrile gloves are a common choice in a laboratory setting, but it is crucial to double-glove and to change gloves immediately if they become contaminated. For prolonged handling or in the case of a spill, heavier-duty gloves such as butyl rubber or Viton™ may be more appropriate. Always consult the glove manufacturer's compatibility chart.

Body Protection

A flame-resistant lab coat is required due to the flammability of furan. The lab coat should be fully buttoned, with sleeves rolled down. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.

Safe Handling and Storage

The correct use of PPE is intrinsically linked to safe handling and storage practices.

Handling
  • Ventilation: All manipulations of 2-(2-Nitro-1-propenyl)furan must be performed in a well-ventilated area, preferably within a chemical fume hood.[3][4][13]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[2][4][13] Use non-sparking tools and explosion-proof equipment.[4][7][13]

  • Static Discharge: Take precautionary measures against static discharges.[4][13]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4][13]

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[6][13]

  • Temperature: Store in a cool, dark place. The compound should be protected from light and heat.[10]

  • Peroxide Prevention: Due to the risk of peroxide formation, it is advisable to date the container upon receipt and upon opening. Consider testing for peroxides before use if the material has been stored for an extended period.

  • Incompatibilities: Store away from acids and oxidizing agents.[5][7][14]

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

Spills
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Cleanup: Use non-sparking tools to collect the absorbed material into a sealed container for hazardous waste disposal.[7]

  • PPE for Cleanup: Personnel involved in the cleanup must wear appropriate PPE, including respiratory protection.

Exposure
  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[3][4][13]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids.[4][6][13]

  • Inhalation: Move the victim to fresh air.[4][7][13]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[3][4][13]

  • Medical Attention: In all cases of exposure, seek immediate medical attention.[4]

Waste Disposal

2-(2-Nitro-1-propenyl)furan and any contaminated materials must be disposed of as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed hazardous waste container.[8]

  • Storage: Store the waste container in a designated satellite accumulation area.[8]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in the regular trash.[8]

Visual Workflow for PPE Selection

PPE_Selection_Workflow PPE Selection for 2-(2-Nitro-1-propenyl)furan cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedures Operational Procedures Start Handling 2-(2-Nitro-1-propenyl)furan AssessHazards Assess Hazards: - Carcinogenicity - Mutagenicity - Organ Toxicity - Acute Toxicity - Irritation - Flammability - Peroxide Formation Start->AssessHazards Respiratory Respiratory Protection: Work in Fume Hood AssessHazards->Respiratory EyeFace Eye/Face Protection: Safety Goggles & Face Shield AssessHazards->EyeFace Hand Hand Protection: Double-Gloved (Nitrile) Consider Butyl/Viton for spills AssessHazards->Hand Body Body Protection: Flame-Resistant Lab Coat Chemical Apron (if needed) AssessHazards->Body Handling Safe Handling: - No ignition sources - Ground equipment Respiratory->Handling EyeFace->Handling Hand->Handling Body->Handling Storage Safe Storage: - Cool, dark place - Away from incompatibles Handling->Storage Disposal Waste Disposal: - Hazardous waste container - EHS pickup Storage->Disposal

Caption: PPE Selection Workflow for 2-(2-Nitro-1-propenyl)furan.

References

  • CPAChem. (2023, January 18). Safety data sheet. [Link]

  • Mars Fishcare North America, Inc. (2019, January 8). API Furan-2. [Link]

  • New Jersey Department of Health. (n.d.). Furan - Hazardous Substance Fact Sheet. [Link]

  • Organic Syntheses. (n.d.). 2-nitropropene. [Link]

  • Valerga, P., Puerta, M. C., Rodríguez Negrín, Z., Castañedo Cancio, N., & Palma Lovillo, M. (2009). (E)-2-(2-Nitroprop-1-enyl)furan. Acta Crystallographica Section E: Crystallographic Communications, 65(8), o2060–o2061. [Link]

  • European Patent Office. (2004, July 21). METHOD OF OBTAINING 2-(2-NITROVINYL)-FURAN AND THE USE THEREOF AS A COCCIDIOSTATIC (EP 1439172 A1). [Link]

  • Valerga, P., Puerta, M. C., Rodríguez Negrín, Z., Castañedo Cancio, N., & Palma Lovillo, M. (2009). (E)-2-(2-Nitro-prop-1-en-yl)furan. Acta crystallographica. Section E, Structure reports online, 65(Pt 8), o2060–o2061. [Link]

  • Ajiboye, T. O. (2018). 2-(2-Nitrovinyl) furan exacerbates oxidative stress response of Escherichia coli to bacteriostatic and bactericidal antibiotics. Microbial pathogenesis, 116, 130–134. [Link]

  • Google Patents. (n.d.). WO2003051858A1 - Method of obtaining 2-(2-nitrovinyl)
  • Bakhiya, N., & Appel, K. E. (2010). Toxicity and carcinogenicity of furan in human diet. Archives of toxicology, 84(7), 563–578. [Link]

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2023). Safety and efficacy of the feed additives 2‐acetylfuran [13.054] and 2‐pentylfuran [13.059] belonging to chemical group 14 for animal species (FEFANA asbl). EFSA Journal, 21(3), e07873. [Link]

  • New York State Department of Environmental Conservation. (2016, April 7). Chemical Storage and Handling Recommendations. [Link]

  • The Good Scents Company. (n.d.). 2-allyl furan. [Link]

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